GLYCINE (15N)
Description
BenchChem offers high-quality GLYCINE (15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLYCINE (15N) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
76.06 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
15N-Glycine Tracer Protocols for In Vivo Nitrogen Metabolism: A Technical Guide
Executive Summary
Nitrogen metabolism is the fundamental engine of protein turnover, governing growth, tissue repair, and enzymatic function. While static biomarkers (e.g., serum albumin, BUN) offer snapshots of status, they fail to capture the dynamic flux of nitrogen through the body.
15N-Glycine has emerged as the gold-standard tracer for non-invasive assessment of whole-body protein turnover. Its utility stems from its rapid equilibration with the active metabolic nitrogen pool and its ubiquitous role as a precursor for heme, purines, and glutathione.
This technical guide provides a rigorous framework for designing, executing, and analyzing 15N-glycine tracer studies. It moves beyond basic theory to offer actionable protocols for calculating Nitrogen Flux (Q) , Protein Synthesis (S) , and Protein Breakdown (B) in clinical and preclinical settings.
Part 1: Mechanistic Foundation
The Logic of the "End-Product" Method
The core premise of using 15N-glycine is the Single Pool Model (Picou & Taylor-Roberts). This model assumes:
-
Rapid Equilibration: Administered 15N-glycine mixes instantaneously with the free amino acid nitrogen pool.
-
Stochastic Fate: The probability of a labeled nitrogen atom being incorporated into protein (Synthesis) or excreted (Catabolism) is identical to that of any other nitrogen atom in the pool.
-
End-Product Validity: The enrichment of nitrogen in urinary end-products (Urea or Ammonia) reflects the enrichment of the precursor metabolic pool.
Metabolic Fate of Glycine
Glycine is not merely a protein building block; it is a metabolic node.[1] Understanding its divergent pathways is critical for interpreting tracer data, especially in disease states where specific pathways (e.g., gluconeogenesis or heme synthesis) may be upregulated.
Figure 1: The metabolic divergence of the 15N-Glycine tracer.[2] Note that while protein synthesis is the major sink, significant flux occurs into purines and heme, which can act as minor "traps" for the label.
Part 2: Experimental Design & Dosing
Tracer Selection
-
Justification: High enrichment (>98-99%) is essential to minimize the total mass of glycine administered, preventing metabolic perturbation (the "tracer" principle).
-
Form: Sterile, pyrogen-free solution for IV; dissolved in water/juice for oral.
Administration Protocols: Bolus vs. Infusion
| Feature | Single-Dose Bolus | Primed Continuous Infusion |
| Primary Use | Field studies, large cohorts, pediatrics. | Clinical research, metabolic wards, high precision. |
| Assumption | Integrated cumulative excretion reflects flux. | Plateau enrichment reflects steady-state flux. |
| Dose (Adult) | 2–5 mg/kg (Oral or IV). | Prime: 1–2 mg/kg Infusion: 0.5–1.0 mg/kg/h for 10–24h. |
| Sampling | Urine collected for 12–24h (Ammonia) or 24–48h (Urea). | Blood/Urine sampled at "plateau" (usually 10–12h+). |
| Pros | Non-invasive, simple execution. | Higher temporal resolution, confirms steady state. |
| Cons | Requires total urine recovery (critical). | Invasive, requires infusion pump and confinement. |
Part 3: Analytical Methodology
Sample Processing
The choice of end-product (Ammonia vs. Urea) dictates the processing timeline.
-
Ammonia: Reflects the rapid-turnover glutamine/glutamate pool. Enrichment peaks at 2-4 hours and clears by 12-15 hours.
-
Urea: Reflects the total body nitrogen pool. Enrichment peaks at 8-12 hours and clears slowly (>24-48 hours).
Processing Step-by-Step:
-
Acidification: Immediately acidify urine samples (pH < 2) with H2SO4 to prevent bacterial degradation of urea to ammonia and loss of volatile ammonia.
-
Separation:
-
Combustion: Purified N-compounds are combusted to N2 gas.
Instrumentation: IRMS
Isotope Ratio Mass Spectrometry (IRMS) is the required detection method.
-
Sensitivity: Can detect enrichment changes of 0.0001 atom% excess (APE).
-
Output: Data is reported as
(per mil) relative to air, then converted to Atom Percent Excess (APE).
Part 4: Data Analysis & Flux Modeling
The Flux Equation (Single Dose)
For a single-dose study, the Nitrogen Flux (
Where:
- = Nitrogen Flux (g N/day)
- = Dose of 15N (g 15N)[7]
- = Total Nitrogen excreted in urine during collection period (g N)
- = Total 15N excreted in urine during collection period (g 15N)
Simplified:
Calculating Synthesis (S) and Breakdown (B)
Once Flux (
-
Protein Synthesis (S):
(Flux minus Excretion) -
Protein Breakdown (B):
(Flux minus Dietary Nitrogen Intake) -
Net Protein Balance:
Flux Model Diagram
Figure 2: The Two-Pool Model of Nitrogen Metabolism. Q represents the total turnover of the metabolic pool.
Part 5: Detailed Protocol (Human Single-Dose)
Objective: Measure whole-body protein turnover in an adult subject.
Phase 1: Preparation
-
Dietary Stabilization: Subject consumes a standardized protein diet (e.g., 1.0 g/kg/day) for 3 days prior to the study to establish a nitrogen steady state.
-
Fasting: Overnight fast (10-12 hours) prior to tracer administration.
Phase 2: Tracer Administration
-
Baseline Sample: Collect a "spot" urine sample immediately before dosing to determine background 15N natural abundance.
-
Dosing:
Phase 3: Sample Collection
-
Timing: Collect all urine passed for the next 24 hours (for Urea analysis) or 12 hours (for Ammonia analysis).
-
Note: 24-hour collection is preferred for robustness.
-
-
Preservation: Store urine in containers with 5 mL of 6M H2SO4 or HCl to maintain pH < 2. Keep chilled (4°C).
-
Aliquot: Measure total volume, mix thoroughly, and take 3 x 10 mL aliquots for analysis.
Phase 4: Analysis & Calculation
-
Total Nitrogen: Measure total urinary nitrogen (Kjeldahl or Chemiluminescence).
-
15N Enrichment: Analyze aliquots via IRMS.
-
Compute Q: Use the formula in Section 4.1.
-
Derive S & B: Use dietary intake logs (
) and total excretion ( ) to solve for Synthesis and Breakdown.
References
-
Picou, D., & Taylor-Roberts, T. (1969). The measurement of total protein synthesis and catabolism and nitrogen turnover in infants in different nutritional states and receiving different amounts of dietary protein. Clinical Science, 36(2), 283–296. Link
-
Waterlow, J. C., Golden, M. H., & Garlick, P. J. (1978). Protein turnover in man measured with 15N: comparison of end products and dose regimes.[5] American Journal of Physiology-Endocrinology and Metabolism, 235(2), E165-E174.[5] Link[5]
-
Fern, E. B., Garlick, P. J., Sheppard, H. G., & Fern, M. (1981). The precision of measuring the rate of whole-body nitrogen flux and protein synthesis in man with a single dose of [15N]glycine. Human Nutrition: Clinical Nutrition, 35(1), 25-34. Link
-
Jackson, A. A. (1995). Salvage of urea-nitrogen and protein requirements. Proceedings of the Nutrition Society, 54(2), 535-547. Link
-
Biolo, G., et al. (1992). An abundant supply of amino acids enhances the metabolic effect of exercise on muscle protein. American Journal of Physiology-Endocrinology and Metabolism, 273(1), E122-E129. Link
Sources
- 1. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. The serine–glycine–one-carbon metabolic network orchestrates changes in nitrogen and sulfur metabolism and shapes plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic impact of dietary glycine supplementation in individuals with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Protein turnover in man measured with 15N: comparison of end products and dose regimes [pubmed.ncbi.nlm.nih.gov]
- 6. Tracer priming in human protein turnover studies with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Body Protein Turnover and Net Protein Balance After Pediatric Thoracic Surgery: A Noninvasive Single-Dose 15 N Glycine Stable Isotope Protocol With End-Product Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Precision Proteomics with ^15^N-Glycine: From Collagen Turnover to NMR Structural Dynamics
Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Proteomics Scientists, Drug Discovery Leads Estimated Read Time: 15 Minutes
Executive Summary
While Stable Isotope Labeling by Amino acids in Cell culture (SILAC) predominantly utilizes ^13^C/^15^N-Lysine and Arginine, ^15^N-Glycine occupies a critical, high-value niche in modern proteomics. Its unique utility is driven by three factors: the high frequency of glycine residues in Extracellular Matrix (ECM) proteins (specifically collagen), its role as a backbone tracer in NMR spectroscopy, and its cost-effectiveness for whole-organism labeling.
However, ^15^N-Glycine presents a distinct challenge: metabolic scrambling . Unlike essential amino acids (Lys/Arg), glycine is metabolically fluid, readily converting into serine and purines. This guide provides a technical roadmap for harnessing ^15^N-Glycine, offering field-proven protocols to mitigate scrambling and accurately quantify protein turnover in complex fibrotic models and structural biology applications.
The Physics and Chemistry of the Label[1]
Why ^15^N-Glycine?
Glycine (
| Feature | ^15^N-Glycine Specification | Advantage |
| Labeling Density | High (Every 3rd residue in Collagen) | Ideal for ECM turnover studies where Lys/Arg are sparse. |
| NMR Sensitivity | Amide ^15^N | Critical for backbone amide ( |
| Metabolic Entry | Central Carbon/Nitrogen Metabolism | Allows tracing of one-carbon metabolism and purine synthesis. |
| Cost | Low relative to ^13^C-Lys/Arg | Feasible for whole-animal (in vivo) labeling studies. |
The Core Challenge: Metabolic Scrambling
Before designing an experiment, one must address the "elephant in the room": Serine Hydroxymethyltransferase (SHMT) . This enzyme reversibly converts Glycine to Serine, transferring the ^15^N label.
-
The Risk: If you label with ^15^N-Gly, you will inevitably generate ^15^N-Serine in situ.
-
The Consequence: Mass spectra will show satellite peaks not just from Gly-labeled peptides, but from Ser-labeled peptides, complicating quantification.
-
The Solution:
-
Computational Correction: Deconvolute the mass isotopomer distribution (MID).
-
Metabolic Suppression: Saturate the media with unlabeled (^14^N ) Serine to dilute the specific activity of the de novo synthesized ^15^N-Serine.
-
Visualization: The Scrambling Pathway
The following diagram illustrates the metabolic fate of ^15^N-Glycine and where the signal "leaks."
Figure 1: Metabolic fate of ^15^N-Glycine.[2][3] Note the bifurcation at the intracellular pool leading to both direct incorporation (Green) and scrambled incorporation via Serine (Red).
Application I: Collagen & ECM Turnover (The "Killer App")
Standard SILAC fails in fibrosis research because collagen is poor in Lysine and Arginine but rich in Glycine (repeating Gly-X-Y motif). ^15^N-Glycine allows for "heavy" loading of collagen peptides, increasing the mass shift separation and quantitation accuracy.
Experimental Design: Pulse-Chase in Fibrosis Models
Objective: Measure the fractional synthesis rate (FSR) of Collagen I and III in activated fibroblasts.
Protocol:
-
Equilibration: Culture fibroblasts in standard DMEM (high glucose) for 24 hours.
-
Pulse (Labeling):
-
Switch to custom DMEM: Glycine-free , Serine-rich (400 µM) .
-
Add ^15^N-Glycine (99% enrichment) to a final concentration of 0.4 mM.
-
Expert Note: The excess unlabeled Serine minimizes the conversion of ^15^N-Gly to ^15^N-Ser, forcing the cell to use the exogenous ^14^N-Ser.
-
-
Differentiation: Add TGF-β1 (5 ng/mL) to induce myofibroblast transition and collagen synthesis.
-
Time Course: Harvest cells and supernatant at 0, 12, 24, and 48 hours.
-
Extraction:
-
Fraction 1 (Cellular): Lyse in RIPA buffer.
-
Fraction 2 (Matrix): Decellularize plate with NH4OH, then solubilize ECM with 4M Guanidine-HCl.
-
-
Digestion: Standard Trypsin digest. Crucial: Collagen peptides are often large; consider dual digestion with Lys-C/Trypsin.
Data Interpretation
Collagen peptides will exhibit a "staircase" of mass shifts depending on the number of Glycines in the sequence.
| Peptide Sequence | # of Glycines | Theoretical Mass Shift | Observed Shift (Example) |
| GPAGPAGPR | 3 | +3.0 Da | Monoisotopic + 3 |
| GLDG*AK | 2 | +2.0 Da | Monoisotopic + 2 |
Application II: NMR Structural Dynamics
In Nuclear Magnetic Resonance (NMR), ^15^N-Glycine is used to simplify spectra of large proteins or to probe specific backbone dynamics. Because Glycine has no side chain, its amide proton (
Workflow: Stereospecific Assignment
-
Expression: Grow E. coli auxotrophs in M9 minimal media supplemented with ^15^N-Glycine.
-
Scrambling Check: In E. coli, scrambling to Serine is less prevalent than in mammalian cells but can occur. Use a strain deficient in serA if high purity is required.
-
Spectroscopy: Acquire 2D [
]-HSQC spectra. -
Analysis: Glycine peaks typically appear in a distinct region (top/center of the HSQC spectrum, ~105-115 ppm ^15^N). This selective labeling filters out the "noise" of the other 19 amino acids, allowing clear observation of flexible loops and turns where Glycine predominates.
Technical Workflow: From Sample to Data
The following diagram outlines the critical path for a quantitative proteomics experiment using ^15^N-Glycine, emphasizing the correction step.
Figure 2: End-to-end workflow for ^15^N-Glycine proteomics. Step 7 is the critical differentiator from standard SILAC.
Mathematical Correction for Scrambling
If you cannot suppress scrambling biologically, you must correct it mathematically.
The Logic:
-
Identify a peptide containing only Serine (no Glycine).
-
Measure the ^15^N enrichment of this Serine-only peptide. This gives you the "Scrambling Factor" (
). -
For your target Glycine-containing peptides, subtract the theoretical contribution of
based on the number of Serines in that peptide.
Formula:
References
-
Measurement of protein synthesis rates with [15N]glycine. PubMed. [Link]
-
15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. PubMed Central. [Link]
-
Stereospecific assignments of glycine in proteins by stereospecific deuteration and 15N labeling. PubMed. [Link][4]
-
A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. PubMed Central. [Link]
Sources
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. Tracer priming in human protein turnover studies with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific assignments of glycine in proteins by stereospecific deuteration and 15N labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Utilizing ¹⁵N-Glycine in NMR-Based Studies for Structural Biology and Drug Discovery
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure, dynamics, and interactions of biomolecules at atomic resolution. The strategic incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), is fundamental to the power of modern biomolecular NMR. This in-depth guide focuses on the principles and practical applications of using ¹⁵N-labeled Glycine for NMR-based studies. Glycine, with its unique structural simplicity and conformational flexibility, often resides in functionally critical regions of proteins, such as loops and active sites. Selectively labeling glycine residues with ¹⁵N provides a powerful lens to probe these specific regions, simplifying complex spectra and yielding targeted insights into protein dynamics and ligand binding. This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals, detailing everything from isotopic labeling protocols to the execution and interpretation of key NMR experiments.
Introduction: The Strategic Advantage of Isotopic Labeling with ¹⁵N-Glycine
Solution NMR spectroscopy derives its power from the ability to probe the magnetic properties of individual atomic nuclei within a molecule. However, for macromolecules like proteins, the sheer number of protons (¹H) leads to severe signal overlap in a simple one-dimensional spectrum, rendering it largely uninterpretable. The introduction of a second, heteronuclear dimension using an NMR-active isotope like ¹⁵N dramatically enhances spectral resolution.
By labeling a protein so that all its nitrogen atoms are the ¹⁵N isotope instead of the naturally abundant (and NMR-inactive) ¹⁴N, we can perform experiments like the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC). This experiment generates a two-dimensional map where each peak corresponds to a specific nitrogen atom and its directly bonded proton, typically the backbone amide N-H group of an amino acid[1]. This provides a unique "fingerprint" of the protein's folded state.
Why Glycine?
Glycine holds a special status in protein structure and function. Its side chain is a single hydrogen atom, making it the smallest and most flexible of all amino acids[][3]. This unique property allows it to adopt conformations forbidden to other residues, frequently placing it in tight turns, flexible loops, and the hinge regions of protein domains[3][4][5]. These are often the very regions that govern protein function, mediating interactions with other molecules or undergoing conformational changes.
Selectively labeling only the glycine residues with ¹⁵N offers several key advantages:
-
Spectral Simplification: Instead of a complex HSQC spectrum showing hundreds of peaks, a ¹⁵N-Glycine labeled sample will show a much smaller, more manageable number of signals, corresponding only to the glycine residues. This greatly simplifies the process of resonance assignment.
-
Targeted Functional Insights: Since glycines are often in functionally important, flexible regions, this selective labeling approach allows researchers to focus specifically on the structural and dynamic changes occurring at these sites during events like ligand binding or enzymatic catalysis.
-
Probing Dynamics: The flexibility of glycine residues makes them excellent reporters for protein dynamics. ¹⁵N relaxation experiments on selectively labeled glycines can provide detailed information on the motion of these specific sites across a wide range of timescales[6][7].
Section 1: ¹⁵N-Glycine Sample Preparation - The Foundation of a Successful Experiment
The fidelity of any NMR study begins with a high-quality, correctly labeled sample. The primary goal is to produce the protein of interest with ¹⁵N incorporated specifically and efficiently at glycine positions. The most common method for this is recombinant overexpression in Escherichia coli.
Causality Behind the Method: The core principle is to grow the E. coli expression host in a minimal medium that contains a ¹⁵N-labeled nitrogen source but lacks unlabeled glycine. When the protein of interest is overexpressed, the cellular machinery will be forced to use the exogenously supplied ¹⁵N-Glycine for protein synthesis.
Experimental Protocol: Selective ¹⁵N-Glycine Labeling in E. coli
This protocol is a self-validating system, including a crucial mass spectrometry step to confirm labeling efficiency.
1. Pre-culture Preparation (Day 1):
-
Inoculate a single colony of the E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding your protein of interest into 5-10 mL of a rich medium like LB or 2xTY containing the appropriate antibiotic.
-
Grow overnight at 37°C with vigorous shaking. This step ensures a healthy, dense starting culture for the main expression.
2. Main Culture Growth (Day 2):
-
Prepare 1 L of M9 minimal medium in a sterile 2 L baffled flask. Crucially, this medium is made with natural abundance (¹⁴N) ammonium chloride as the sole nitrogen source.
-
Supplement the M9 medium with glucose (as a carbon source), trace metals, and the appropriate antibiotic.
-
Inoculate the 1 L M9 medium with the overnight pre-culture (a 1:100 dilution is typical)[8].
-
Grow the culture at the optimal temperature for your protein (e.g., 37°C) with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. This mid-log phase is when the cells are most metabolically active and ready for protein expression.
3. Induction and Labeling:
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Simultaneously, add 100-200 mg of ¹⁵N-Glycine (and optionally, a mix of other unlabeled amino acids to suppress metabolic scrambling). The addition at the point of induction ensures the expensive labeled amino acid is primarily used for synthesizing the target protein, not for general cell growth.
-
Continue to grow the culture for 4-6 hours (or overnight at a lower temperature, e.g., 18°C, which can improve protein solubility).
4. Harvest and Verification (Self-Validation):
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity, size exclusion).
-
Trustworthiness Check: Before proceeding to NMR, it is essential to verify the incorporation of the ¹⁵N label. Submit a small aliquot of the purified protein for mass spectrometry (e.g., ESI-MS). The resulting mass spectrum should show a mass shift corresponding to the number of glycine residues multiplied by the mass difference between ¹⁵N and ¹⁴N. This step confirms the success of the labeling protocol and provides an estimate of labeling efficiency[9][10]. Incomplete labeling or scrambling to other amino acid types can complicate data interpretation[9].
Section 2: Core NMR Experiments Leveraging ¹⁵N-Glycine
With a properly labeled sample, a suite of powerful NMR experiments can be performed to extract structural and dynamic information.
The Workhorse: 2D ¹H-¹⁵N HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment is the starting point for nearly all NMR studies on ¹⁵N-labeled proteins.
-
Causality: The HSQC pulse sequence is designed to transfer magnetization from a proton (¹H) to its directly attached nitrogen (¹⁵N) and back. The result is a 2D spectrum where the x-axis represents the chemical shift of the proton and the y-axis represents the chemical shift of the nitrogen[1]. For a ¹⁵N-Glycine labeled protein, each peak in this spectrum corresponds to the amide N-H group of a specific glycine residue.
-
Application: The position of each peak (its chemical shift) is exquisitely sensitive to the local chemical environment[11]. Changes in protein structure, such as those induced by ligand binding, will cause shifts in the positions of the peaks corresponding to the affected glycine residues[12]. The ¹⁵N chemical shift of glycine is typically in the range of 104 to 115 ppm, which can help in its identification[13].
Data Presentation: Typical Chemical Shifts for ¹⁵N-Glycine
The local secondary structure and environment heavily influence the observed chemical shifts. While precise values are unique to each protein, general trends can be summarized.
| Secondary Structure | Typical ¹⁵N Chemical Shift (ppm) | Notes |
| α-Helix | 97.0 - 99.2 ppm | Generally more upfield (lower ppm value)[11]. |
| β-Sheet | 99.5 - 107.0 ppm | Generally more downfield (higher ppm value)[11]. |
| Random Coil / Loop | 104 - 115 ppm | Often falls in a broad, intermediate range[13][14]. |
| Neighboring Valine | 110 - 111 ppm | The presence of a neighboring valine can induce a downfield shift[15]. |
Note: Chemical shifts are referenced relative to liquid ammonia[16]. Values can vary significantly based on local hydrogen bonding and other factors[11][17].
Probing Dynamics: ¹⁵N Relaxation Studies
Glycine residues, often located in flexible regions, are ideal probes for studying protein dynamics. A suite of ¹⁵N relaxation experiments can be used to characterize motions on the picosecond to millisecond timescale[6][7][18].
-
Causality: These experiments measure the rates at which the ¹⁵N nuclear spins return to equilibrium after being perturbed. These rates are governed by the tumbling of the molecule as a whole and by internal motions of the N-H bond vector[6].
-
Key Experiments:
-
T₁ (Spin-Lattice Relaxation): Measures the rate of energy exchange with the surrounding environment. It is sensitive to fast (picosecond-nanosecond) motions.
-
T₂ (Spin-Spin Relaxation): Measures the rate of signal decay due to interactions between spins. It is sensitive to both fast (ps-ns) and slower (microsecond-millisecond) motions.
-
¹H-¹⁵N Heteronuclear NOE (hetNOE): Measures the Nuclear Overhauser Effect between the amide proton and nitrogen. Values close to 1 indicate a rigid backbone, while lower or negative values indicate significant flexibility on the ps-ns timescale[19].
-
-
Application: By analyzing the T₁, T₂, and hetNOE data for each glycine residue, one can build a detailed map of the flexibility of specific loops, turns, and active site regions. This is invaluable for understanding mechanisms of allostery, domain motion, and induced-fit binding.
Section 3: Applications in Drug Development and Structural Biology
The targeted information provided by ¹⁵N-Glycine labeling is directly applicable to key challenges in drug discovery and structural biology.
Ligand Binding and Chemical Shift Perturbation (CSP) Mapping
One of the most powerful applications is identifying the binding site of a small molecule or peptide on a target protein.
-
Principle: When a ligand binds to a protein, it alters the chemical environment of the amino acid residues in the binding pocket. This change is detected as a shift in the position of the corresponding peaks in the ¹H-¹⁵N HSQC spectrum. This is known as Chemical Shift Perturbation (CSP)[12].
-
Workflow:
-
Record a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-Glycine labeled protein.
-
Add a sub-stoichiometric amount of the unlabeled ligand.
-
Record a second HSQC spectrum.
-
Compare the two spectra. Glycine residues whose peaks have shifted are located at or near the binding site.
-
-
Impact: This method provides a rapid and robust way to map the binding interface, validate hits from screening campaigns, and guide the structure-activity relationship (SAR) studies for lead optimization.
Investigating Protein Folding and Conformational Exchange
Many proteins exist in a dynamic equilibrium between multiple conformational states. Glycine residues in hinge regions or disordered loops are often central to these transitions. NMR relaxation dispersion experiments on ¹⁵N-Glycine labeled samples can characterize these slower, microsecond-to-millisecond motions, providing invaluable insight into the kinetics and thermodynamics of protein folding and function[6].
Conclusion and Future Perspectives
The selective isotopic labeling of glycine with ¹⁵N is a simple yet profoundly powerful technique in the biomolecular NMR toolkit. It enables researchers to cut through spectral complexity and focus on specific, often functionally critical, regions of a protein. From defining ligand binding sites in drug discovery to characterizing the dynamics that govern enzyme function, ¹⁵N-Glycine provides a versatile and targeted approach. As NMR hardware and methodologies continue to advance, the strategic use of selective labeling schemes, such as the one described here, will remain a cornerstone of high-impact research in structural biology and beyond.
References
-
EMBL Protein Expression and Purification Core Facility. (n.d.). 15N labeling of proteins in E. coli. Retrieved from [Link]
-
Kuroki, S., Asakawa, N., Ando, S., Ando, I., Shoji, A., & Ozaki, T. (1991). Hydrogen bond length and 15N NMR chemical shift of the glycine residue of some oligopeptides in the solid state. Journal of Molecular Structure, 245, 69-80. Retrieved from [Link]
-
University of Wisconsin-Madison, National Magnetic Resonance Facility. (n.d.). Identifying amino acids in protein NMR spectra: 1) Glycine (Gly, G). Retrieved from [Link]
-
Harris, R. K., & Becker, E. D. (2008). Variable temperature NMR characterization of α-glycine. Solid State Nuclear Magnetic Resonance, 34(3), 124-129. Retrieved from [Link]
-
Integrated Proteomics Applications. (n.d.). 15N Stable Isotope Labeling Data Analysis. Retrieved from [Link]
-
Ishima, R. (2012). Recent developments in (15)N NMR relaxation studies that probe protein backbone dynamics. Topics in Current Chemistry, 326, 99-122. Retrieved from [Link]
-
University of Leicester. (n.d.). Expressing 15N labeled protein. Retrieved from [Link]
-
Mao, J. D., & Schmidt-Rohr, K. (2018). Solid-state 15 N CP NMR spectra of glycine. ResearchGate. Retrieved from [Link]
-
Yan, B. X., & Sun, Y. Q. (1997). Glycine residues provide flexibility for enzyme active sites. The Journal of Biological Chemistry, 272(6), 3190-3194. Retrieved from [Link]
-
Zhang, Y., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. bioRxiv. Retrieved from [Link]
-
Bertani, P., & Gessner, C. (2014). 15N chemical shift referencing in solid state NMR. Solid State Nuclear Magnetic Resonance, 61-62, 28-32. Retrieved from [Link]
-
Martin, R. W., & Zilm, K. W. (2021). Denatured Ensemble 1H, 13C and 15N Chemical Shift Values for Amino Acid Residues in a Glycine-Rich Protein. ChemRxiv. Retrieved from [Link]
-
Gardner, K. H., & Kay, L. E. (1999). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 9(5), 524-530. Retrieved from [Link]
-
Lakomek, N. A., Stief, T., & Vormann, K. (2022). NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins. JoVE (Journal of Visualized Experiments), (188), e64461. Retrieved from [Link]
-
Lazo, N. D., & McCallum, J. C. (2013). Resolving Nitrogen-15 and Proton Chemical Shifts for Mobile Segments of Elastin with Two-dimensional NMR Spectroscopy. The Journal of Biological Chemistry, 288(33), 23766-23775. Retrieved from [Link]
-
Bordner, A. J., & Abagyan, R. (2006). Glycines: Role in α-Helical Membrane Protein Structures and a Potential Indicator for Native Conformation. Journal of Molecular Biology, 358(4), 1160-1172. Retrieved from [Link]
-
Kurauskas, V., et al. (2018). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 72(1-2), 31-40. Retrieved from [Link]
-
Deperalta, G., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 2946-2956. Retrieved from [Link]
-
Coskun, E., et al. (2016). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Free Radical Biology and Medicine, 101, 28-38. Retrieved from [Link]
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Abriata, L. (2023). ¹⁵N Relaxation Experiments to Probe Protein Dynamics. Medium. Retrieved from [Link]
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Konrat, R. (2014). A practical guide to protein dynamics from 15N spin relaxation in solution. Progress in Nuclear Magnetic Resonance Spectroscopy, 76, 1-21. Retrieved from [Link]
-
Gardner, K. H., & Kay, L. E. (1995). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 24, 361-382. Retrieved from [Link]
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Vögeli, B. (2014). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Journal of Biomolecular NMR, 58(3), 165-184. Retrieved from [Link]
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Zhang, Y., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. Retrieved from [Link]
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Yan, B. X., & Sun, Y. Q. (1997). Glycine Residues Provide Flexibility for Enzyme Active Sites. ResearchGate. Retrieved from [Link]
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Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation. Retrieved from [Link]
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Jakubowski, H. (n.d.). Glycine, Alanine and Proline. The Fundamentals of Biochemistry: Interactive Tutorials. Retrieved from [Link]
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Lakomek, N. A., et al. (2022). NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins. JuSER. Retrieved from [Link]
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- 4. Glycine residues provide flexibility for enzyme active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Recent developments in (15)N NMR relaxation studies that probe protein backbone dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. par.nsf.gov [par.nsf.gov]
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- 19. NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins [jove.com]
Discovering the Metabolic Fate of Glycine (¹⁵N) in Biological Systems
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: The Rationale—Why Trace Glycine?
Glycine, the structurally simplest amino acid, holds a position of profound importance in cellular metabolism. It is not merely a building block for proteins but a central hub for nitrogen and one-carbon unit distribution.[1][2] Its metabolic fates are diverse and critical for cellular function, including:
-
Protein Synthesis: As a fundamental proteinogenic amino acid.
-
One-Carbon Metabolism: As a primary donor of one-carbon units via the Glycine Cleavage System (GCS) and its interconversion with serine.[2]
-
Purine Synthesis: The entire glycine molecule is incorporated into the purine ring, making it essential for DNA and RNA synthesis.[1][3]
-
Glutathione Synthesis: Glycine is a constituent of the master antioxidant, glutathione (GSH).[3]
-
Heme Synthesis: It serves as a precursor for the synthesis of porphyrins and heme.[3]
Given this central role, understanding the flux of glycine through these pathways is critical for research in cancer metabolism, metabolic disorders, and neurology.[1][2] Stable isotope tracing using ¹⁵N-glycine is a powerful technique to quantitatively map these fluxes without the safety concerns of radioactive isotopes.[4][5] The heavy isotope, ¹⁵N, is chemically identical to ¹⁴N but can be distinguished by its mass, allowing for precise tracking as it is incorporated into downstream metabolites.[]
Section 2: The Core Metabolic Fates of Glycine
When ¹⁵N-glycine is introduced into a biological system, its nitrogen atom is distributed through several key enzymatic pathways. Understanding these pathways is fundamental to designing and interpreting tracing experiments.
-
Interconversion with Serine: The most immediate fate for a significant portion of glycine is its reversible conversion to serine, catalyzed by Serine Hydroxymethyltransferase (SHMT).[7][8] This reaction, which occurs in both the cytoplasm and mitochondria, also involves tetrahydrofolate (THF) and is a critical link in one-carbon metabolism.[9][10][11] Tracking the ¹⁵N from glycine to serine is often a primary indicator of SHMT activity. In young men, for instance, it's been shown that the majority of glycine's nitrogen group is transferred to serine.[7]
-
The Glycine Cleavage System (GCS): Located in the inner mitochondrial membrane, the GCS is a major catabolic pathway for glycine.[12][13] This multi-enzyme system decarboxylates glycine, releasing the ¹⁵N as ammonia (¹⁵NH₃).[12][14] This ¹⁵NH₃ can then be re-assimilated into other amino acids, primarily glutamate and glutamine, via transamination reactions, further distributing the label throughout the cellular nitrogen pool.[7]
-
De Novo Purine Synthesis: Glycine is directly incorporated into the purine ring structure.[15] The ¹⁵N atom from glycine becomes the N7 position of the purine ring. Therefore, monitoring the incorporation of ¹⁵N into purine nucleosides and nucleotides (e.g., AMP, GMP, ATP, GTP) provides a direct readout of de novo purine synthesis rates.[1][16] This pathway is often upregulated in highly proliferative cells, such as cancer cells.
-
Glutathione Synthesis: Glycine is the C-terminal amino acid of glutathione (γ-glutamyl-cysteinyl-glycine). The incorporation of ¹⁵N-glycine into the glutathione pool is a direct measure of its synthesis rate.
The diagram below illustrates the primary metabolic distribution network for the nitrogen atom from ¹⁵N-glycine.
Caption: Core metabolic pathways for the distribution of ¹⁵N from labeled glycine.
Section 3: Experimental Design & Self-Validating Systems
A successful tracing experiment is built on a foundation of rigorous experimental design. The choices made here dictate the quality and interpretability of the data.
Causality Behind Key Choices:
-
System Selection (In Vitro vs. In Vivo):
-
In Vitro (Cell Culture): Offers a highly controlled environment to dissect cell-autonomous metabolic pathways. It is ideal for mechanistic studies and high-throughput screening. The key is to ensure the culture medium's base formulation is well-defined to avoid confounding variables from unlabeled glycine or other nitrogen sources.
-
In Vivo (Animal Models): Essential for understanding systemic metabolism, inter-organ flux, and physiological relevance.[17][18] The route of ¹⁵N-glycine administration (e.g., oral gavage, intravenous infusion) must be chosen based on the biological question (e.g., absorption vs. direct tissue metabolism).[19]
-
-
Labeling Strategy (Steady-State vs. Pulse-Chase):
-
Steady-State Labeling: Cells or animals are exposed to ¹⁵N-glycine for a prolonged period until the isotopic enrichment in metabolites reaches a plateau. This is used to determine the relative contribution of glycine to various pathways under a given condition. Labeling efficiency can reach 93-99% depending on the system.
-
Pulse-Chase Labeling: A short exposure (pulse) to ¹⁵N-glycine is followed by a switch to unlabeled (chase) medium. This dynamic approach is powerful for measuring the rates of synthesis and turnover of specific metabolite pools.
-
-
Controls—The Foundation of Trustworthiness:
-
Time Zero (T₀) Control: Cells harvested immediately after adding the label. This is crucial for establishing the baseline and correcting for any background noise.
-
Unlabeled Control: Cells grown in parallel with standard ¹⁴N-glycine. This is essential for defining the natural mass isotopologue distribution (MID) of each metabolite, against which the labeled MIDs will be compared.
-
Vehicle Control: To ensure the delivery vehicle for the tracer has no independent metabolic effects.
-
The diagram below outlines a robust, self-validating workflow for a typical ¹⁵N-glycine tracing experiment in cell culture.
Caption: A validated experimental workflow for ¹⁵N-glycine metabolic tracing.
Section 4: Core Methodologies & Protocols
Technical accuracy is paramount. The following protocols are designed to be reproducible and robust.
Protocol 1: ¹⁵N-Glycine Labeling in Adherent Cell Culture
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to ~70-80% confluency in standard complete medium.
-
Medium Preparation: Prepare custom labeling medium by using a base medium lacking glycine (e.g., custom DMEM). Supplement this medium with all necessary components (e.g., dialyzed FBS, glutamine) and finally, add ¹⁵N-glycine to the desired final concentration (typically matching the physiological concentration).
-
Initiation of Labeling: Aspirate the standard medium from the cells. Wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS).
-
Label Application: Add the pre-warmed ¹⁵N-glycine labeling medium to the cells. Place the plates back into the incubator. This marks the beginning of your time course.
-
Harvesting: At each designated time point, remove the plates from the incubator and proceed immediately to quenching and extraction to halt all enzymatic activity.
Protocol 2: Metabolite Extraction
This protocol is designed to efficiently extract polar metabolites while precipitating proteins and lipids.
-
Quenching: Place the culture plate on dry ice. Aspirate the labeling medium.
-
Washing: Quickly wash the cell monolayer with ice-cold normal saline (0.9% NaCl) to remove extracellular metabolites. Aspirate the saline completely.
-
Extraction: Add a pre-chilled (-80°C) extraction solvent of 80% methanol / 20% water directly to the well (e.g., 1 mL for a 6-well plate).
-
Cell Lysis: Place the plate on a rocker at 4°C for 15 minutes to ensure complete cell lysis and metabolite extraction.
-
Collection: Scrape the cells using a cell scraper and transfer the entire cell lysate/methanol mixture to a microcentrifuge tube.
-
Clarification: Centrifuge the tubes at >15,000 x g for 15 minutes at 4°C to pellet precipitated protein and cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. This sample is now ready for analysis or can be stored at -80°C.
Protocol 3: Sample Analysis by LC-MS/MS
Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Separate metabolites using a suitable column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar metabolites.
-
Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0.
-
Mobile Phase B: 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate, pH 9.0.
-
Gradient: A typical gradient runs from high %B to low %B over ~15-20 minutes to elute polar compounds.
-
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode, as many central carbon metabolites are acids that are readily ionized in this mode.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-1000. This allows for the detection of all ions. Tandem MS (MS/MS) scans can be used to confirm the identity of specific metabolites.[1]
Section 5: Data Analysis & Interpretation
Raw data from the mass spectrometer must be processed to yield meaningful biological insights. The core principle is to identify and quantify the mass isotopologues for each metabolite of interest.
The Logic of Isotopologue Analysis:
The introduction of a ¹⁵N atom increases the mass of a molecule by approximately 1 Dalton. For glycine (C₂H₅NO₂), the monoisotopic mass of the unlabeled (M+0) form is ~75.032 Da. The ¹⁵N-labeled (M+1) form will have a mass of ~76.029 Da. By measuring the relative abundance of the M+0 and M+1 peaks, we can calculate the percentage of the metabolite pool that is labeled.[1]
Caption: Logical workflow for processing ¹⁵N stable isotope tracing data.
Fractional Enrichment Calculation: The fractional enrichment (FE) is calculated as: FE (%) = [Σ(Iₙ * n) / Σ(Iₙ)] * 100 Where 'Iₙ' is the intensity of the isotopologue with 'n' heavy isotopes. For ¹⁵N-glycine tracing into a metabolite with one nitrogen, this simplifies to: FE (%) = [I(M+1) / (I(M+0) + I(M+1))] * 100
Note: This calculation must be corrected for the natural abundance of other isotopes, primarily ¹³C.
Section 6: Quantitative Insights
The following table provides representative data on the expected fractional enrichment of key metabolites after 24 hours of steady-state labeling with ¹⁵N-glycine in a typical cancer cell line (e.g., A549).[1] These values serve as a benchmark for validating experimental results.
| Metabolite | Key Pathway | Expected ¹⁵N Fractional Enrichment (24h) | Rationale for Enrichment Level |
| Glycine | Direct Label | > 95% | Represents the isotopic purity of the intracellular precursor pool. |
| Serine | SHMT | 50 - 70% | High flux through SHMT makes serine a primary recipient of the ¹⁵N label.[7] |
| Glutathione | GSH Synthesis | 40 - 60% | Reflects active synthesis and turnover of the glutathione pool. |
| ATP/GTP | Purine Synthesis | 10 - 25% | Slower turnover and larger existing pools result in more moderate enrichment.[1] |
| Glutamate | GCS & Transamination | 5 - 15% | Represents the re-assimilation of ¹⁵NH₃ released by the GCS.[7] |
Section 7: References
-
Adeva-Andany, M. et al. (2018). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Amino Acids. [Link]
-
Ducker, G.S. & Rabinowitz, J.D. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. eScholarship, University of California. [Link]
-
Shrestha, R. et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]
-
Gutman, A.B. & Yü, T.F. (1969). Suppression of glycine-15N incorporation into urinary uric acid by adenine-8-13C in normal and gouty subjects. PubMed. [Link]
-
Wikipedia. Nitrogen-15 tracing. Wikipedia. [Link]
-
Faust, H. (1985). 15N Tracer Methodology for Absorption Studies in Nutrition Research. ZfI-Mitteilungen. [Link]
-
Wang, Y. et al. (2015). Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Lamers, Y. et al. (2007). Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine. The Journal of Nutrition. [Link]
-
Tavares, C.R.O. et al. (2006). 15N-labeled glycine synthesis. Anais da Academia Brasileira de Ciências. [Link]
-
Cambridge Isotope Laboratories, Inc. FMOC-protected 13C15N isotopically labeled amino acids. PNAS. [Link]
-
An, Y. et al. (2013). Incorporation of [15N]glycine into purines by the de novo biosynthesis pathway. ResearchGate. [Link]
-
Environmental Molecular Sciences Laboratory (EMSL). (2023). Isotope labeling to track nutrient flow. YouTube. [Link]
-
Wikipedia. Glycine cleavage system. Wikipedia. [Link]
-
Valledor, L. et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. BMC Plant Biology. [Link]
-
Filiou, M.D. et al. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology. [Link]
-
Lin, S.Y. et al. (1993). Incorporation of 15N from glycine into uric acid in gout: a follow-up study. PubMed. [Link]
-
Trijbels, J.M. et al. (1990). Cysteamine inhibition of [15N]-glycine turnover in cystinosis and of glycine cleavage system in vitro. PubMed. [Link]
-
Wikipedia. Serine hydroxymethyltransferase. Wikipedia. [Link]
-
Proteopedia. Serine hydroxymethyltransferase. Proteopedia. [Link]
-
MDPI. (2020). Sample Preparation in Metabolomics. MDPI. [Link]
-
JoVE. (2022). Multiprotein Complexes: 15N Metabolic Labeling & Quantitative Mass Spectrometry. YouTube. [Link]
-
Fan, T.W-M. et al. (2017). Considerations of Sample Preparation for Metabolomics Investigation. ResearchGate. [Link]
-
UniProt. SHMT2_HUMAN. UniProt. [Link]
-
Kikuchi, G. et al. (2008). The glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Journal of Biochemistry. [Link]
-
Klaus, G. et al. (2018). Measurement of plasma protein and whole body protein metabolism using [15N]glycine in a young adult man – a pilot study. Taylor & Francis Online. [Link]
-
Kikuchi, G. et al. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. PMC. [Link]
-
Nilsson, R. & Jain, M. (2016). Simultaneous tracing of carbon and nitrogen isotopes in human cells. Molecular BioSystems. [Link]
-
Wikipedia. Glycine dehydrogenase (decarboxylating). Wikipedia. [Link]
-
Bien, E.J. et al. (1973). The Kinetics of Intramolecular Distribution of 15N in Uric Acid after Administration of [15N]Glycine. The Journal of Clinical Investigation. [Link]
-
Lian, G. et al. (2024). Glycine homeostasis requires reverse SHMT flux. Nature Metabolism. [Link]
-
Shrestha, R. et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. [Link]
-
Organomation. Metabolomics Sample Preparation. Organomation. [Link]
-
Nilsson, R. & Jain, M. (2016). Simultaneous tracing of carbon and nitrogen isotopes in human cells. PMC. [Link]
-
Metabolon. Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Metabolon. [Link]
-
IFAS: CSIR NET Life Science Coaching. Amino Acid Labeling in Purine Biosynthesis. IFAS. [Link]
-
Giardina, F. et al. (2020). SHMT1-RNA interaction dynamically regulates serine and glycine concentration in cells. Scientific Reports. [Link]
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- 7. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
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- 19. tandfonline.com [tandfonline.com]
Methodological & Application
Step-by-step guide for using Glycine (15N) in mass spectrometry analysis
Application Note: Precision Analysis of Glycine Metabolism using 15N-Labeling
Abstract
This guide details the application of Nitrogen-15 labeled Glycine (
Strategic Overview: Why Glycine-15N?
Glycine is the simplest amino acid but acts as a critical node in metabolism.[1][2] It serves as a neurotransmitter and a precursor for porphyrins, purines, and creatine.
-
The Challenge: Glycine is small (75 Da) and highly polar. In standard Reverse Phase Liquid Chromatography (RPLC), it elutes in the void volume, leading to severe ion suppression and poor quantification.
-
The Solution (Chromatography): Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar metabolites via a water-enriched layer on the stationary phase, separating Glycine from salts and matrix interferences.
-
The Solution (Isotope):
N-Glycine (+1 Da shift) acts as an ideal Internal Standard (IS) for quantification and a specific tracer for amine-group transfer, avoiding the "scrambling" seen with carbon labeling in the TCA cycle.
Experimental Workflow Overview
Figure 1: Generalized workflow for Glycine-15N analysis, ensuring matrix correction via early internal standard spiking.
Protocol A: Absolute Quantification (Isotope Dilution)
Objective: Precise measurement of Glycine concentration in plasma or media.
Principle:
Materials
-
Internal Standard: Glycine (
N, 99 atom %), e.g., Sigma-Aldrich or Cambridge Isotope Labs. -
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or SeQuant ZIC-pHILIC.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.
Step-by-Step Methodology
-
Stock Preparation:
-
Prepare 10 mM
N-Glycine stock in water. -
Dilute to a working IS solution of 10 µM in 80% Acetonitrile.
-
-
Sample Preparation:
-
Aliquot 50 µL of plasma/media.
-
Add 200 µL of Working IS Solution (Cold). Crucial: This precipitates protein and adds the IS in one step.
-
Vortex (1 min) and Centrifuge (14,000 x g, 10 min, 4°C).
-
Transfer supernatant to a glass vial. Note: Do not use plastic inserts if possible, as plasticizers can suppress low-mass ions.
-
-
LC-MS/MS Parameters (Triple Quadrupole):
-
Ionization: ESI Positive Mode.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold to settle HILIC layer).
-
1-5 min: 90% -> 60% B.
-
5-7 min: 60% B.
-
7.1 min: Return to 90% B.
-
7.1-10 min: Re-equilibration (Critical for HILIC reproducibility).
-
-
MRM Transitions Table
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Mechanism |
| Glycine (Endogenous) | 76.0 | 30.1 | 10 - 15 | Loss of HCOOH ( |
| Glycine ( | 77.0 | 31.1 | 10 - 15 | Loss of HCOOH ( |
Expert Insight: The transition to
30 is the immonium ion. While low mass, it is highly specific for glycine in HILIC mode. Ensure your mass spec Low Mass Resolution is tuned to transmit ions <50 Da effectively.
Protocol B: Metabolic Flux Analysis (Tracing)
Objective: Trace the incorporation of nitrogen from Glycine into downstream metabolites (Serine, Purines, Glutathione).[1]
Context: Cancer cells often upregulate the Serine-Glycine-One-Carbon (SGOC) pathway. Feeding cells
Metabolic Pathway Map
Figure 2: Fate of 15N-Glycine. Tracking M+1 isotopologues reveals flux into Serine (via SHMT) and Glutathione.
Step-by-Step Methodology
-
Cell Culture Labeling:
-
Use custom DMEM lacking Glycine and Serine.
-
Add
N-Glycine (0.4 mM) and unlabeled Serine (0.4 mM). Note: Adding unlabeled Serine prevents the cell from synthesizing all its Serine from the Glycine, allowing you to measure the specific flux rate of Gly -> Ser. -
Incubate for 6, 12, and 24 hours (Steady State vs. Dynamic).
-
-
Quenching & Extraction:
-
Rapidly wash cells with ice-cold PBS.
-
Add 80% MeOH/Water (pre-chilled to -80°C) directly to the plate.
-
Scrape and collect lysate.
-
-
High-Resolution MS (HRMS) Analysis:
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000 is recommended to separate
N peaks from naturally occurring C isotopes if enrichment is low, though for M+1 pure tracers, unit resolution often suffices). -
Data Analysis: Calculate the Mass Isotopomer Distribution (MID) .
- : Unlabeled metabolite.
-
: Metabolite containing one
N atom.[3]
-
Target List for Flux Analysis
| Metabolite | Formula | Unlabeled Mass ( | Expected Shift ( | Pathway Indicator |
| Serine | 106.05 | +1.00 (107.05) | SHMT Activity (Mitochondrial/Cytosolic) | |
| Glutathione | 308.09 | +1.00 (309.09) | Oxidative Stress Defense | |
| AMP | 348.07 | +1 to +5 | Purine Synthesis Rate |
Technical Considerations & Troubleshooting
Chromatography: HILIC vs. Derivatization
-
HILIC (Recommended): Allows analysis of underivatized amino acids.[4] It is faster and avoids reaction variability. However, it requires long equilibration times (see Protocol A).
-
Derivatization (Alternative): If sensitivity is too low (e.g., < 50 nM), derivatize with Butyl Chloroformate or FMOC. This makes the molecule hydrophobic, allowing standard C18 chromatography and increasing ionization efficiency.
Interference Control
Glycine is ubiquitous.
-
Blank Check: Always run a solvent blank before samples. Trace glycine is often found in "pure" water or leached from latex gloves.
-
Glassware: Use baked glassware or LC-MS certified plasticware to minimize background contamination.
References
-
Quantification Method (HILIC): Prinsen, H., et al. (2016). "Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry." Journal of Inherited Metabolic Disease.
-
Metabolic Flux Protocol: Zhang, Y., et al. (2015). "Tracing the nitrogen metabolites of glycine using 15N-glycine and mass spectrometry." Rapid Communications in Mass Spectrometry.
-
HILIC Mechanism: McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A.
-
Isotope Dilution Theory: "Use of Stable Isotopes in Metabolomics." Sigma-Aldrich / Merck Technical Library.
Sources
- 1. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glycine (15N) in quantitative proteomics (SILAC)
Application Note: Dynamic SILAC & Kinetic Proteomics using Glycine (
Part 1: Executive Summary & Scientific Rationale
While standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture) utilizing Lysine (
Glycine (
Key Advantages of Glycine (
-
Collagen "Super-Labeling": Collagen consists of Gly-X-Y repeats, meaning ~33% of the protein sequence is Glycine. This provides an immense signal-to-noise advantage for tracking fibrosis and ECM turnover.
-
In Vivo Cost-Efficiency: For animal models (mice/rats) or human clinical studies, infusing
N-Glycine is significantly more cost-effective than heavy Lys/Arg. -
Metabolic Flux Analysis: It allows for the simultaneous tracing of protein synthesis and one-carbon metabolism (via the Glycine-Serine node).
Part 2: Mechanism & Metabolic Integrity
The Labeling Chemistry
-
Isotope: Glycine (
N) contains a single nitrogen atom.[1][2] -
Mass Shift: Incorporation results in a mass shift of +1.997 Da (approx +1 Da) per Glycine residue.
-
Peptide Behavior: Unlike Lys/Arg SILAC, where a peptide shifts by a fixed mass (e.g., +8 Da), Glycine labeling results in a complex isotopomer distribution . A peptide with 5 Glycines can exist as +0, +1, +2, +3, +4, or +5 Da species depending on the enrichment level (
) of the precursor pool.
The Metabolic Scrambling Challenge (SHMT)
A critical consideration in Glycine SILAC is metabolic scrambling . The enzyme Serine Hydroxymethyltransferase (SHMT) reversibly converts Glycine to Serine.[3][4][5]
-
Risk: If you label with
N-Glycine, the label can transfer to Serine residues. -
Control: You must monitor Serine-containing peptides. If Serine residues show +1 Da mass shifts, scrambling has occurred. This is often used advantageously to measure SHMT activity but must be corrected for in pure protein turnover calculations.
Figure 1: Metabolic fate of
Part 3: Application Protocol – Collagen Turnover Profiling
This protocol focuses on measuring the Fractional Synthesis Rate (FSR) of collagen in cell culture or tissue, the primary application of this technique.
Phase A: Experimental Design (Pulse-Chase)
-
Equilibration: Culture cells (e.g., Fibroblasts) in standard DMEM (Light) for 24 hours.
-
Pulse Labeling: Switch media to DMEM deficient in Glycine and Serine, supplemented with
N-Glycine (100 mg/L) .-
Note: Adding unlabeled Serine prevents excessive scrambling of the
N label from Glycine into the Serine pool.
-
-
Time Points: Harvest cells at
hours.-
Critical: For collagen, you must analyze both the Cell Lysate (newly synthesized pro-collagen) and the Supernatant/Matrix (mature cross-linked collagen).
-
Phase B: Sample Preparation (ECM Enrichment)
Collagen is notoriously difficult to digest with Trypsin alone.
-
Lysis: Lyse cells in SDS-buffer (2% SDS, 50mM Tris-HCl).
-
ECM Extraction (Insoluble Fraction):
-
Centrifuge lysate (16,000 x g, 10 min).
-
The pellet often contains cross-linked ECM. Wash pellet 3x with PBS.
-
Solubilization: Resuspend pellet in 8M Urea or use CNBr (Cyanogen Bromide) digestion (cleaves at Methionine) followed by Trypsin.
-
-
Digestion: Standard Trypsin digestion (overnight, 37°C).
-
Desalting: C18 StageTip purification.
Phase C: LC-MS/MS Acquisition
-
Instrument: Orbitrap or high-resolution Q-TOF.
-
Resolution: Minimum 60,000 @ m/z 400 . High resolution is non-negotiable to resolve the
N neutron shift (+0.997 Da) from the C isotope (+1.003 Da) if possible, or accurately fit the envelope. -
Method: Data Dependent Acquisition (DDA).
Part 4: Data Analysis & Quantification
Quantification in Dynamic SILAC does not use the standard "Heavy/Light Ratio". Instead, we calculate the Relative Isotope Abundance (RIA) .[6]
Step 1: Identify Glycine-Containing Peptides
Filter search results for peptides containing at least one Glycine. For collagen, select peptides with the G-X-Y motif.
Step 2: Calculate Precursor Enrichment ( )
You cannot assume the intracellular pool has the same enrichment as the media (100%). You must calculate
-
Formula: The mass distribution of a peptide changes based on
. Where = number of Glycines, = enrichment (0 to 1).
Step 3: Calculate Fractional Synthesis Rate (FSR)
The FSR represents the proportion of the protein pool that is newly synthesized at time
Where:
-
: Abundance of the labeled isotopomers at time
. -
: The maximum theoretical labeling (based on precursor enrichment
).
Table 1: Data Output Structure for Turnover Analysis
| Peptide Sequence | Gly Count ( | Time ( | Heavy Intensity ( | Total Intensity ( | RIA ( | Calculated FSR ( |
| GPPGLQGVR | 3 | 4 | 1.2E5 | 8.5E5 | 0.14 | 0.035 |
| GPPGLQGVR | 3 | 24 | 6.8E5 | 9.0E5 | 0.75 | 0.031 |
| Average | 0.033 |
Part 5: Workflow Visualization
Figure 2: End-to-end workflow for
References
-
Measurement of Protein Synthesis Rates
-
Collagen Turnover & Glycine Labeling
-
Decaris, M. L., et al. (2014). "Proteomic analysis of altered extracellular matrix turnover in bleomycin-induced pulmonary fibrosis." Molecular & Cellular Proteomics. Link
-
-
Metabolic Scrambling (SHMT)
-
Ducker, G. S., et al. (2016). "Reversal of Cytosolic One-Carbon Flux Compensates for Loss of the Mitochondrial Folate Pathway." Cell Metabolism. Link
-
- 15N-Glycine Methodological Validation: Zhang, G. F., et al. (2002). "Catabolism of 4-hydroxyproline in mitochondria of soybean and spinach." Journal of Biological Chemistry. (Demonstrates metabolic tracking of Glycine/Proline/Serine).
-
General Dynamic SILAC
-
Doherty, M. K., et al. (2005). "Proteome dynamics in complex organisms: using stable isotopes to monitor individual protein turnover rates." Proteomics. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glycine homeostasis requires reverse SHMT flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Measurement of Protein Turnover Rates with a [15N]Glycine Tracer
Executive Summary
Protein turnover—the dynamic balance between protein synthesis and degradation—is a fundamental biomarker in metabolic diseases, sarcopenia, and drug efficacy studies. While tracers like D
This guide provides a rigorous workflow for measuring Fractional Synthesis Rates (FSR) using [
-
The End-Product Method: Non-invasive assessment of whole-body turnover via urinary ammonia/urea.[1][2]
-
The Direct Incorporation Method: Tissue-specific analysis via biopsy or plasma protein sampling.
Experimental Logic & Tracer Kinetics
Why [ N]Glycine?
Unlike essential amino acids (e.g., Leucine, Phenylalanine) that trace the carbon skeleton, [
-
Pros: Cost-effective; ubiquitous participation in transamination; excellent for measuring collagen and heme synthesis; non-invasive oral dosing is highly effective.
-
Cons: High recycling rate of the
N label (re-entering the precursor pool via breakdown), which requires careful precursor enrichment monitoring to avoid underestimating FSR.
The Kinetic Model
The central dogma of stable isotope turnover studies is the Precursor-Product Relationship .
- : The change in enrichment (Atom Percent Excess, APE) of the bound protein.
- : The enrichment of the free amino acid pool available for synthesis.
Critical Challenge: Defining the true precursor.
-
Intracellular Pool: The ideal precursor (tRNA-bound glycine), but hard to measure.
-
Surrogate Pool: Plasma free glycine (often overestimates the true precursor) or Urinary Ammonia (often used as a proxy for the hepatic nitrogen pool).
Workflow Visualization
The following diagram illustrates the metabolic fate of the tracer and the analytical checkpoints.
Caption: Kinetic flow of [15N]glycine tracer. Synthesis is calculated by the rate of label transfer from the Free Pool (Yellow) to the Protein Pool (Green).
Detailed Protocols
Phase A: Subject Preparation & Dosing
Study Design: Pulse-Chase (Single Dose) vs. Continuous Infusion. Recommendation: For clinical ease, use the Single Oral Dose method. For steady-state precision in animal models, use Continuous Infusion .
Protocol: Single Oral Dose (Human)[3][4]
-
Fast: Subjects fast overnight (10-12 hours) to stabilize the basal metabolic rate.
-
Baseline Sample (
): Collect baseline blood (5 mL) and urine to determine natural abundance background. -
Dosing: Administer 2–4 mg/kg body weight of [
N]glycine (99 atom%) dissolved in water.-
Note: Rinse the cup twice and have the subject drink the wash to ensure full dose delivery.
-
-
Chase Period:
-
Keep subject in a resting state.
-
Allow water ad libitum; restrict food to maintain steady state (or provide small, frequent aliquots of a liquid meal to maintain a "fed" steady state).
-
-
Sampling:
-
Blood: Collect at 30, 60, 90, 120, 180, and 240 minutes (for Plasma FSR).
-
Urine: Collect total void at 2-hour intervals (for Whole Body Flux).
-
Tissue (Optional): Muscle biopsy at
min.
-
Phase B: Sample Preparation (The Chemistry)
You must separate the Free Pool (Precursor) from the Bound Pool (Product).
Step 1: Separation
-
Plasma/Tissue Homogenate: Add equal volume of 10% Trichloroacetic Acid (TCA) or Sulfosalicylic Acid (SSA).
-
Centrifuge: 3000
g for 15 min at 4°C.-
Supernatant: Contains Free Amino Acids (Precursor). Save for derivatization.
-
Pellet: Contains Precipitated Protein (Product). Wash 3x with 5% TCA to remove traces of free label.
-
Step 2: Protein Hydrolysis (Pellet Only)
-
Dry the protein pellet under nitrogen.
-
Add 6 M HCl (1 mL).
-
Incubate at 110°C for 24 hours (hydrolyzes peptide bonds).
-
Dry the hydrolysate under nitrogen gas stream at 60°C.
Step 3: Derivatization (MTBSTFA Method)
We use MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to create t-BDMS derivatives. These are robust, moisture-stable, and yield excellent ions for GC-MS.
-
Resuspend: Dissolve dried sample (Free AA or Hydrolyzed Protein) in 50
L Acetonitrile. -
React: Add 50
L MTBSTFA + 1% TBDMCS . -
Incubate: Heat at 100°C for 60 minutes .
-
Cool: Transfer to GC vials with glass inserts.
Analytical Method: GC-MS Setup
Instrument: Agilent 5977B / 7890B (or equivalent Single Quadrupole MS).
Column: DB-5ms or HP-5ms (30m
Acquisition Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 270°C | Ensures rapid volatilization of tBDMS derivatives. |
| Injection | 1 | Prevent column saturation; Glycine is abundant. |
| Carrier Gas | Helium, 1.0 mL/min | Constant flow for stable retention times. |
| Oven Program | 100°C (1 min) | Glycine elutes early; rapid ramp clears heavier contaminants. |
| Source Temp | 230°C | Standard for EI sources. |
| Ionization | Electron Impact (EI), 70 eV | Standard hard ionization. |
| Mode | SIM (Selected Ion Monitoring) | Critical for sensitivity and precision. |
SIM Ions for Glycine-tBDMS
The Glycine-di-tBDMS derivative (
-
Light (Natural) Glycine: Monitor m/z 246.1 (
for N). -
Heavy (Tracer) Glycine: Monitor m/z 247.1 (
for N).-
Note: If using highly enriched tracers, check for saturation. Ensure the detector is within the linear dynamic range.
-
Data Analysis & Calculations
Step 1: Calculate Atom Percent Excess (APE)
First, convert the peak area ratios (
-
: The ratio found in the
sample (natural abundance).
Step 2: Calculate Fractional Synthesis Rate (FSR)
For tissue proteins (Direct Incorporation Method):
- : APE of glycine in the hydrolyzed protein pellet.
-
: The Area Under the Curve (AUC) of the plasma free glycine enrichment divided by time.
-
Correction: Since plasma enrichment is often higher than intracellular enrichment, this formula yields a conservative (lower bound) FSR. To correct, one can use the "Precursor-Product Plateau" method if a steady state infusion is used.
-
Step 3: Whole Body Flux (End-Product Method)
If analyzing urinary ammonia (as a proxy for the N pool):
- : Nitrogen Flux (g N/day).
- : Rate of tracer excretion (or dose given).
-
Synthesis (
) = Flux ( ) - Excretion ( ).
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Enrichment Signal | Inadequate dosing or high background. | Increase dose to 5 mg/kg. Ensure baseline subtraction is accurate. |
| Peak Tailing | Column activity or moisture in derivatization. | Cut column guard; ensure MTBSTFA reagents are fresh and dry. |
| Inconsistent FSR | "Precursor Problem" (Plasma | Measure tissue free fluid (biopsy) if possible. If not, acknowledge plasma surrogate limitation in data. |
| High Baseline Ratio | Contamination or co-eluting peaks. | Check chromatography. Ensure m/z 246 is pure. Run a solvent blank. |
Self-Validation Check:
Always run a Standard Curve of [
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (The definitive text on tracer kinetics).
-
Garlick, P. J. (1978). Protein turnover in man measured with 15N: comparison of end products and dose regimes. American Journal of Physiology, 235(2), E165-E174.
-
Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A, 552, 289-299. (Foundation of MTBSTFA/chloroformate methods).
-
Zhang, X. J., et al. (2002). Whole body protein turnover in healthy adults: a comparison of [15N]glycine and [1-13C]leucine methods. American Journal of Physiology-Endocrinology and Metabolism. (Validates Glycine vs Leucine).
-
Agilent Technologies. (2020). GC/MS Analysis of Amino Acids using MTBSTFA Derivatization. Application Note. (Generic link to manufacturer application notes).
Sources
- 1. Protein turnover in man measured with 15N: comparison of end products and dose regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Body Protein Turnover and Net Protein Balance After Pediatric Thoracic Surgery: A Noninvasive Single-Dose 15 N Glycine Stable Isotope Protocol With End-Product Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of pool sizes and turnover rates of amino acids in humans: 15N-glycine and 15N-alanine single-dose experiments using gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of different 15N-tracer substances for calculation of whole body protein parameters in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Tracking of Nitrogen Metabolism: A Guide to 15N-Glycine Flux Analysis in Cell Models
Abstract
Nitrogen metabolism is a critical determinant of cellular proliferation, particularly in oncology and immunology where nucleotide and antioxidant demands are elevated. While carbon tracing (13C) is ubiquitous, nitrogen tracing (15N) offers a distinct window into amino acid recycling, nucleotide biosynthesis, and heme production. This guide details a robust methodology for using [15N]-Glycine to map nitrogen fate in mammalian cells.[1][2] We provide a validated workflow covering tracer selection, chemically defined media preparation, HILIC-MS/MS acquisition, and isotope natural abundance correction.
Introduction: Glycine as the Nitrogen Hub
Glycine is not merely a structural amino acid; it is a metabolic linchpin.[3] In rapidly dividing cells, glycine donates its nitrogen atom to three critical biosynthetic pathways:
-
Purine Biosynthesis: Glycine provides the C4-C5-N7 backbone of the purine ring.[4][5][6]
-
Heme Synthesis: Glycine condenses with succinyl-CoA to form
-aminolevulinic acid (ALA), the committed step in heme production. All four nitrogen atoms in the porphyrin ring of heme are derived from glycine. -
Glutathione (GSH) Synthesis: Glycine is the C-terminal residue of this essential antioxidant, regulating cellular redox states.
Tracing with [15N]-Glycine allows researchers to deconvolute these pathways, distinguishing de novo synthesis from salvage pathways and identifying metabolic bottlenecks in disease states.
Experimental Design & Causality
2.1 Tracer Selection
-
Recommended Tracer: Glycine (
N, 99% enrichment). -
Why not Dual-Labeled (
C, N)? While dual labeling tracks the carbon backbone, the rapid exchange of carbon via the Glycine Cleavage System (GCS) and Serine Hydroxymethyltransferase (SHMT) can dilute the carbon signal. For pure nitrogen flux analysis, the single N label provides a cleaner signal-to-noise ratio for downstream nitrogenous bases.
2.2 Media Formulation Strategy
Standard media (DMEM/RPMI) contains high concentrations of unlabeled glycine (0.4 mM).
-
The "Washout" Problem: Adding tracer directly to standard media dilutes the isotopic enrichment, making flux calculations impossible.
-
The Solution: Use custom glycine-free media supplemented with dialyzed Fetal Bovine Serum (dFBS). Dialysis (10 kDa cutoff) removes endogenous amino acids from serum, ensuring the
N-glycine is the sole source of exogenous glycine.
Protocol: 15N-Glycine Metabolic Tracing
Phase 1: Cell Culture & Labeling
-
Step 1: Seed cells (e.g., A549, HeLa, or primary T-cells) in standard media and grow to 60–70% confluency.
-
Step 2 (Acclimatization): 24 hours prior to labeling, switch to media containing dialyzed FBS but natural abundance glycine. This adapts cells to the dFBS environment, preventing metabolic shock.
-
Step 3 (Pulse): Aspirate media and wash 2x with warm PBS. Add pre-warmed Labeling Medium (Glycine-free DMEM + 10% dFBS + 0.4 mM [15N]-Glycine).
-
Note: Match the concentration to the original media formulation to maintain homeostatic uptake rates.
-
-
Step 4 (Time Course): Harvest at t=0, 6, 12, and 24 hours.
-
Rationale: 6h captures rapid turnover (GSH); 24h is required for macromolecular equilibration (Purines/Heme).
-
Phase 2: Metabolite Extraction (Quenching)
Metabolism stops only when enzymes are denatured. Speed is critical.
-
Quench: Place culture dish on a bed of dry ice. Immediately aspirate media.
-
Wash: Add 1 mL ice-cold Ammonium Carbonate (75 mM, pH 7.4) or 0.9% NaCl. Aspirate immediately.
-
Why: PBS can interfere with MS ionization; ammonium carbonate is volatile.
-
-
Extract: Add 1 mL Extraction Solvent (80% Methanol / 20% Water, -80°C).
-
Scrape & Collect: Scrape cells; transfer lysate to a pre-chilled tube.
-
Cycle: Vortex (1 min) -> Freeze in liquid N2 -> Thaw on ice (repeat 3x).
-
Clarify: Centrifuge at 15,000 x g for 15 min at 4°C. Transfer supernatant to LC-MS vials.
Phase 3: LC-MS/MS Analysis
Nitrogenous metabolites are highly polar. Reverse Phase (C18) chromatography is unsuitable.
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Recommended: ZIC-pHILIC or Amide columns (2.1 x 100 mm).
-
-
Mobile Phase A: 20 mM Ammonium Carbonate + 0.1% Ammonium Hydroxide in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 80% B to 20% B over 15 minutes.
-
MS Detection: High-Resolution Orbitrap (Resolution > 60,000) or Triple Quadrupole (MRM).
-
Critical Setting: Use Positive Mode for Amino Acids/Purines and Negative Mode for Nucleotides/GSH.
-
Data Analysis & Visualization
4.1 Isotope Natural Abundance Correction
Raw MS data includes natural isotopes (
-
Tool: Use AccuCor (R-based) or IsoCor [1].
-
Equation Logic: The observed mass distribution vector (
) is the product of the natural abundance matrix ( ) and the tracer enrichment vector ( ). Solve for to get the actual flux.
4.2 Pathway Visualization (Graphviz)
The following diagram illustrates the flow of
Caption: Figure 1. Nitrogen flux map demonstrating the divergence of 15N-Glycine into Serine (reversible), Glutathione (redox), Heme (porphyrins), and Purine nucleotides.
4.3 Experimental Workflow
Caption: Figure 2.[9] Step-by-step experimental workflow for stable isotope tracing, emphasizing the critical wash and quench steps to preserve isotopic fidelity.
Summary of Key Metabolites to Monitor
| Metabolite | m/z (approx) | Expected 15N Shift | Pathway Significance |
| Glycine | 76.04 (M+H) | M+1 | Tracer purity check |
| Serine | 106.05 (M+H) | M+1 | SHMT activity (reversible flux) |
| Glutathione (GSH) | 308.09 (M+H) | M+1 | Oxidative stress response |
| AMP | 348.07 (M+H) | M+1 (from Gly) | Purine synthesis efficiency |
| Heme B | 616.17 (M+) | M+4 | Porphyrin biosynthesis |
Troubleshooting & Pitfalls
-
Low Enrichment in Purines: Purine turnover is slow. Ensure cells are proliferating; static cells synthesize minimal DNA/RNA. Increase labeling time to 48h if necessary.
-
High Background (M+0): Incomplete washing of PBS or residual standard media. Ensure 100% replacement with custom media.
-
Isobaric Interference: 13C-Glycine (M+1 mass 76.035) is close to 15N-Glycine (M+1 mass 76.030). Low-resolution instruments (Quadrupoles) cannot distinguish these. Use High-Res MS or specific fragmentation patterns (MS/MS) to validate.
References
-
Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. [Link]
-
Fan, T. W., et al. (2012). Stable isotope-resolved metabolomics and applications for drug discovery. Pharmacology & Therapeutics, 133(3), 366–391. [Link]
-
Zhang, Z., et al. (2015). Tracing the nitrogen metabolites of glycine using 15N-glycine and mass spectrometry.[1][2] Rapid Communications in Mass Spectrometry, 29(16), 1507–1516. [Link]
-
Su, X., et al. (2017). AccuCor: Natural Abundance Correction for High-Resolution MS Data. Bioinformatics, 33(18), 2971–2973. [Link]
-
Shemin, D., & Rittenberg, D. (1946). The Biological Utilization of Glycine for the Synthesis of the Protoporphyrin of Hemoglobin. Journal of Biological Chemistry, 166, 621-625. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 4. news-medical.net [news-medical.net]
- 5. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 6. Purine metabolism - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Optimizing infusion protocols for [15N]glycine in human protein turnover studies
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Whole-Body Protein Turnover Assays using [15N]Glycine
Introduction
Welcome to the technical support hub for stable isotope tracer methodologies. You are likely here because your [15N]glycine data is showing high variability, failure to reach isotopic plateau, or inconsistent flux calculations.
[15N]glycine is the "gold standard" tracer for non-invasive whole-body protein turnover assessment using the End-Product Method . However, the simplicity of the oral tracer administration belies the complexity of the nitrogen kinetics involved. This guide moves beyond basic textbook instructions to address the specific kinetic bottlenecks that ruin experiments.
Module 1: Protocol Design & Priming
The Core Problem: The most common failure mode in [15N]glycine studies is the failure to achieve isotopic steady state (plateau) within the clinical observation window.
FAQ 1: Why is my enrichment curve still rising after 12 hours?
Diagnosis: Insufficient priming of the urea/nitrogen pool. Technical Insight: The urea pool in humans is large and turns over slowly (half-life ~8–10 hours). If you use a continuous infusion (or repeated oral dosing) without a priming dose, it takes 4–5 half-lives (~40+ hours) to reach isotopic plateau. Most clinical visits cannot last this long.
The Solution: The Prime/Infusion (P/I) Ratio To force the pool to plateau immediately, you must administer a bolus "prime" dose. The optimal Prime-to-Infusion ratio for [15N]glycine is approximately 100:1 to 150:1 (minutes equivalent), or more specifically, a prime equivalent to roughly 24–30 hours of infusion .
Optimized Protocol:
-
Calculate Total Daily Dose: e.g., 0.3 mg [15N]glycine/kg/day.
-
The Prime: Administer ~1/3 to 1/2 of the total daily dose as a single bolus at Time 0.
-
The Maintenance: Immediately begin the continuous infusion or hourly oral aliquots.
Critical Check: If measuring Urinary Urea , a higher prime is mandatory. If measuring Urinary Ammonia , the pool is smaller, and plateau is reached faster (4–6 hours), often requiring a smaller or no prime, though a prime still improves data quality.
Module 2: Sampling Strategy (Ammonia vs. Urea)
The Core Problem: Researchers often select the wrong end-product for their study duration, leading to "non-steady-state" errors.
FAQ 2: Should I measure enrichment in Urinary Ammonia or Urea?
Decision Matrix: This depends entirely on your study duration and temporal resolution.
| Feature | Urinary Ammonia ( | Urinary Urea |
| Pool Size | Very Small | Very Large |
| Turnover Rate | Fast (Minutes/Hours) | Slow (8–24 Hours) |
| Time to Plateau | 4–6 Hours | 24–48 Hours (without perfect prime) |
| Sensitivity | High (responds rapidly to acute changes) | Low (integrates metabolism over long periods) |
| Best Use Case | Short-term studies (e.g., post-prandial, exercise) | Long-term studies (e.g., 24h+ nutritional balance) |
Technical Recommendation: For most modern clinical studies (6–12 hour duration), Urinary Ammonia is superior. It tracks the immediate nitrogen flux more closely than urea. However, ammonia is volatile; samples must be acidified immediately upon voiding to prevent loss.
Visualizing the Workflow
The following diagram illustrates the decision logic and sample processing for the End-Product method.
Caption: Decision tree for selecting the optimal nitrogen end-product based on study duration. Note the mandatory heavy priming requirement for Urea-based protocols.
Module 3: Data Analysis & Flux Calculations
The Core Problem: Calculation errors often arise from misunderstanding the Stochastic Model of Nitrogen Metabolism.
FAQ 3: How do I calculate Whole Body Protein Turnover (Q)?
The standard calculation relies on the Picou and Taylor-Roberts model (1969). This model assumes a single metabolic pool where tracer ([15N]glycine) mixes freely.
The Equation:
Where:
- = Nitrogen Flux (g N/day)
- = Rate of Tracer Infusion (g 15N/day)
- = Enrichment of Infusate (usually ~99 atom%)
- = Enrichment of End Product at Plateau (atom% excess)
Deriving Synthesis (S) and Breakdown (B):
Once you have Flux (
-
Synthesis (
): (Flux minus Urinary/Fecal Excretion) -
Breakdown (
): (Flux minus Dietary Nitrogen Intake)
Visualizing the Stochastic Model
Understanding this pathway is crucial for interpreting "Synthesis" vs. "Flux."
Caption: The Picou and Taylor-Roberts Stochastic Model. The central pool represents the metabolic nitrogen pool where the [15N]glycine tracer mixes. Flux (Q) is the total entry or exit from this pool.
Troubleshooting Guide: Common Failures
| Symptom | Probable Cause | Corrective Action |
| Enrichment is erratic (zigzag pattern) | Intermittent voiding or "dead space" in bladder. | Ensure complete bladder voiding. Use ultrasound check if necessary. For high precision, catheterization may be required. |
| Enrichment is consistently too low | Tracer dilution or sample contamination. | Check the purity of the [15N]glycine source. Ensure urine samples are not contaminated with fecal bacteria (which contain urease). |
| Flux ( | Plateau not reached (Enrichment | If |
| Ammonia vs. Urea Discrepancy | Physiological compartmentalization. | Urea flux is often 20-30% higher than Ammonia flux due to intra-hepatic recycling. Stick to one end-product for all comparisons. |
References
-
Picou, D., & Taylor-Roberts, T. (1969). The measurement of total protein synthesis and catabolism and nitrogen turnover in infants in different nutritional states and receiving different amounts of dietary protein.[1] Clinical Science, 36(2), 283–296.[2]
-
Fern, E. B., Garlick, P. J., McNurlan, M. A., & Waterlow, J. C. (1985). The excretion of isotope in urea and ammonia for estimating protein turnover in man with [15N]glycine. Clinical Science, 68(3), 271–282.
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis (2nd ed.). Wiley-Liss.
-
Jackson, A. A. (1995). Salvage of urea-nitrogen and protein requirements. Proceedings of the Nutrition Society, 54(1), 535–547.
Sources
- 1. Measurement of protein turnover in normal man using the end-product method with oral [15N]glycine: comparison of single-dose and intermittent-dose regimens | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinements in mass spectrometry data analysis for Glycine (15N) labeled peptides
Introduction: The 15N-Glycine Challenge
Welcome to the technical support hub for 15N-Glycine analysis. While standard SILAC (Lys/Arg) is routine, 15N-Glycine labeling presents unique challenges often overlooked in general workflows. This tracer is critical for studying collagen turnover (where every third residue is Glycine) and one-carbon metabolism. However, its use introduces specific hurdles: metabolic scrambling (conversion of label to other amino acids) and mass shift overlapping .
This guide addresses these issues with field-proven troubleshooting protocols.
Module 1: Experimental Design & Labeling Integrity
Q1: I am using 15N-Glycine for turnover studies, but I see signal in Serine residues. Is my sample contaminated?
Diagnosis: Likely not contamination, but metabolic scrambling . Mechanism: Glycine and Serine are rapidly interconverted via the enzyme Serine Hydroxymethyltransferase (SHMT) in the one-carbon metabolism cycle.[1] If you feed cells 15N-Glycine, the 15N amine group is transferred to Serine, and subsequently to purines (Adenine/Guanine).
Impact: If your data analysis software assumes only Glycine is labeled, it will misidentify or discard peptides containing 15N-Serine, leading to underestimation of turnover rates.
Protocol: The Scrambling Correction Workflow
-
Quantify Scrambling: Before analyzing your target protein, perform a "Scramble Check" using a high-abundance housekeeping protein (e.g., Albumin or Actin).
-
Calculate Incorporation:
-
Measure the Heavy/Light (H/L) ratio for Glycine-containing peptides.
-
Measure the H/L ratio for Serine-only containing peptides.
-
-
Correction Factor: If 15N-Serine enrichment > 5%, you must configure your search engine to include 15N-Serine as a variable modification or a secondary label.
Visualization: The SHMT Scrambling Pathway The following diagram illustrates the bidirectional flow of the 15N label, necessitating the dual-label search strategy.
Figure 1: The Metabolic Scrambling Pathway. Note the bidirectional SHMT activity which causes 15N label leakage from Glycine to Serine, requiring dual-label search parameters.
Module 2: Mass Spectrometry Acquisition Parameters
Q2: My software fails to detect the heavy isotope patterns for small peptides. What are the optimal resolution settings?
Diagnosis: Resolution insufficiency due to the Neutron Mass Defect . Mechanism: The mass difference between 15N and 14N is 0.99703 Da . The mass difference between 13C and 12C (natural abundance) is 1.00335 Da . In a peptide with multiple Glycines, the "Heavy" peak (15N) sits extremely close to the natural "M+1" isotope peak (13C) of the light peptide. Low-resolution instruments merge these peaks, distorting the quantification.
Technical Requirement: You must resolve the 15N peak from the 13C shoulder to quantify accurately, especially for collagen peptides which may contain 10+ Glycines.
Recommended Settings Table:
| Precursor Mass (m/z) | Minimum Resolution (FWHM) | Rationale |
| < 400 | 60,000 | Separation of 15N and 13C isotopes is easier at lower masses. |
| 400 - 1000 | 120,000 | Critical zone for tryptic peptides. 15N peaks may merge with 13C without this resolution. |
| > 1000 | 240,000+ | Required for large collagen fragments to resolve the isotopic envelope. |
Self-Validating Step:
-
The "M-1" Check: In your raw data, zoom into the isotopic envelope of a known heavy peptide. If the peaks are Gaussian and symmetrical, resolution is sufficient. If the peaks are "shouldered" or split asymmetrically, increase transient time (resolution).
Module 3: Data Analysis & Bioinformatics
Q3: How do I configure MaxQuant or Proteome Discoverer for 15N-Glycine specifically?
Diagnosis: Incorrect "Label" definition. Issue: Most default settings assume "Global 15N" (all amino acids) or "SILAC" (Lys/Arg). 15N-Glycine is a hybrid.
Step-by-Step Configuration Guide:
-
Define the Label:
-
Do NOT use "Global 15N" unless you are certain scrambling is 100% (rare).
-
Create a new label: Gly(15N).
-
Composition Change: Add N(1) - N(0) (Mass shift: +0.99703 Da per Glycine).
-
-
Handle Scrambling (The Dual-Search Method):
-
If Module 1 confirmed scrambling, add Ser(15N) as a Variable Modification (not a fixed label, unless scrambling is >95%).
-
Why Variable? Because the pool of Serine is likely a mix of de novo synthesized (unlabeled) and scrambled (labeled) Serine.
-
-
Maximum Labeled Amino Acids:
-
For collagen, increase the "Max Labeled Amino Acids" parameter to 10 or higher . Standard tryptic settings (usually capped at 3 or 4) will fail for Glycine-rich domains (e.g., G-X-Y repeats).
-
Visualization: The Data Analysis Workflow
Figure 2: Bioinformatics Pipeline. Note the "Config" node emphasizing the treatment of Serine as a variable modification to account for partial scrambling.
References
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. [Link]
-
Zhang, G., et al. (2015). Tracing the nitrogen metabolites of glycine using 15N-glycine and mass spectrometry.[2] Rapid Communications in Mass Spectrometry, 29(16), 1509-1516. [Link]
-
Culea, M., & Hachey, D. L. (1995). Determination of multiply labeled serine and glycine isotopomers in human plasma by isotope dilution negative-ion chemical ionization mass spectrometry.[1] Rapid Communications in Mass Spectrometry, 9(8), 655-659.[1] [Link]
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26(12), 1367–1372. [Link]
-
Hafner, A. V., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
Sources
- 1. Determination of multiply labeled serine and glycine isotopomers in human plasma by isotope dilution negative-ion chemical ionization mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing issues of incomplete labeling with Glycine (15N) in proteomics
Topic: Addressing Incomplete Labeling with Glycine (
Introduction: The Glycine Challenge
Welcome to the Technical Support Center. You are likely here because your MS1 spectra show incomplete incorporation of
Unlike standard Lys/Arg SILAC, Glycine labeling presents unique metabolic challenges. Glycine is non-essential in many mammalian cell lines; cells possess robust machinery to synthesize it de novo or interconvert it with Serine. This guide provides the diagnostic workflows and protocols to overcome these biological barriers and achieve high-fidelity labeling.
Module 1: Diagnostic Workflow (Triage)
Before altering your culture conditions, use this decision matrix to diagnose the specific nature of your labeling failure.
Interactive Troubleshooting Tree
Figure 1: Diagnostic logic flow for identifying the root cause of incomplete
Module 2: Root Cause Analysis
Understanding why labeling fails is critical for fixing it. Glycine labeling is rarely a technical error; it is almost always a biological one.
The Biological Barrier: SHMT and Scrambling
The primary enemy of Glycine labeling is Serine Hydroxymethyltransferase (SHMT) . This enzyme reversibly converts Glycine to Serine.
-
The Problem: If you label with
N-Gly, the cell will convert some of it into N-Ser. This "scrambles" your signal, splitting the label intensity between two amino acids and reducing the purity of your Glycine pool. -
The Consequence: You will see "satellite peaks" (partial labeling) and reduced quantification accuracy.[1]
The Dilution Effect: De Novo Synthesis
Even in media devoid of
Visualizing the Metabolic Trap
Figure 2: The metabolic flux of Glycine. Note how SHMT acts as a bidirectional valve, introducing
Module 3: Troubleshooting Protocols
Protocol A: Optimizing Media to Combat Dilution
Use this if your incorporation is low (<95%) but you do NOT see heavy Serine.
The Fix: You must eliminate all exogenous sources of
| Component | Standard Condition | Optimized Condition | Reason |
| FBS | Standard FBS | Dialyzed FBS (dFBS) | Standard FBS contains significant free Glycine. Dialysis (10kDa cutoff) removes free amino acids. |
| Glycine Conc. | 0.4 mM (DMEM base) | >1.0 mM (Excess) | High extracellular concentration forces the cell to use uptake transporters rather than biosynthetic pathways. |
| Duration | 3 Passages | 6+ Passages | Glycine pools turn over slowly. You need at least 6 doublings to dilute the initial proteome to <1.5%. |
Step-by-Step Implementation:
-
Thaw 10% Dialyzed FBS (dFBS) and SILAC-grade DMEM (deficient in Gly/Arg/Lys).
-
Reconstitute
N-Glycine in PBS to a 100 mM stock. -
Spike the media to a final concentration of 1.13 mM (equivalent to ~85 mg/L). This is slightly higher than standard DMEM to drive uptake.
-
Culture cells for at least 6 cell doublings. Do not split cells at high ratios; keep them in log phase to maximize protein turnover.
Protocol B: Mitigating Metabolic Scrambling
Use this if you detect
The Fix: You cannot easily "turn off" SHMT without killing the cell. Instead, you must stabilize the Serine pool to prevent the cell from drawing on Glycine to make Serine.
Method: The "Serine Block" Strategy.
By adding excess unlabeled Serine, you suppress the conversion of
-
Prepare Media as in Protocol A.
-
Add Unlabeled L-Serine to a final concentration of 0.4 mM (standard) or up to 1.0 mM (excess).
-
Alternative (High Cost): Use Dual Labeling (
N-Glycine + N-Serine).-
If you label both pools, scrambling becomes irrelevant for quantification because both amino acids are "heavy."
-
Module 4: Frequently Asked Questions (FAQs)
Q1: My labeling efficiency is stuck at 92% despite using dialyzed FBS. Why? A: This is the "De Novo Ceiling." Some cell lines (e.g., HeLa, MCF-7) have extremely active mitochondrial glycine synthesis pathways. If 92% is consistent, you should normalize your data mathematically. Divide your Heavy/Light ratios by 0.92 to correct for the unlabelable pool.
Q2: Can I use
Q3: How do I verify if scrambling is happening without doing a full proteome run?
A: Perform a "Quality Check" run. Digest a small aliquot of your lysate. Look specifically at a high-abundance peptide containing Serine but NO Glycine. If this peptide shows a mass shift, your
Q4: I am studying collagen. Is this protocol different? A: Yes. Collagen is 33% Glycine. The demand for Glycine is so high that de novo synthesis is often upregulated. For collagen studies, you must use the "Serine Block" (Protocol B) and potentially supplement with ascorbate to ensure proper maturation, otherwise, the cells may stall translation, leading to poor labeling.
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[5] Molecular & Cellular Proteomics. Link
-
Ambrogelly, A., et al. (2012).[1] Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Journal of Proteomics. Link
-
Zhang, G., et al. (2015). Tracing the nitrogen metabolites of glycine using 15N-glycine and mass spectrometry. Rapid Communications in Mass Spectrometry. Link
-
Mecinović, J., et al. (2013). Stereospecific assignments of glycine in proteins by stereospecific deuteration and 15N labeling.[6] Journal of Biomolecular NMR. Link
-
Thermo Fisher Scientific. SILAC Metabolic Labeling Systems User Guide. Link
Sources
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for genetic control of glycine uptake in cultured cells, regulated by the amino acid concentration of the growth medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De Novo Glycine Synthesis Is Reduced in Adults With Morbid Obesity and Increases Following Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Stereospecific assignments of glycine in proteins by stereospecific deuteration and 15N labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Process improvements for sample preparation of Glycine (15N) labeled proteins
Senior Application Scientist Desk | Protocol ID: NMR-GLY-15N-OPT
Executive Summary: The "Scrambling" Challenge
Selective labeling of Glycine with
In E. coli, Glycine is rapidly converted to Serine via the enzyme Serine Hydroxymethyltransferase (SHMT) , encoded by the glyA gene. If unaddressed, your
This guide provides a self-validating workflow to suppress this pathway, ensuring spectral purity and high incorporation efficiency.
The Mechanism of Failure (Metabolic Scrambling)
To prevent scrambling, one must understand the metabolic flux. The diagram below illustrates how
Figure 1: The metabolic scrambling pathway. Adding excess unlabeled Serine (Grey) saturates the Serine pool and inhibits SHMT, forcing the cell to use the
Optimized Protocol: The "Switch" Method
This protocol utilizes a media switch strategy combined with isotopic dilution to maximize yield and minimize scrambling.
Prerequisites:
-
Strain: E. coli BL21(DE3) (Standard) or DL39 (GlyA auxotroph - preferred for strict requirements).
-
Base Media: M9 Minimal Media (Na₂HPO₄, KH₂PO₄, NaCl, NH₄Cl).
-
Trace Metals: Essential for preventing stalled growth in minimal media.
Step-by-Step Methodology
-
Biomass Generation (Rich Media):
-
Inoculate a starter culture in LB media.
-
Transfer to 1L of standard LB or Terrific Broth.
-
Grow at 37°C until OD₆₀₀ reaches 0.7 - 0.8 .
-
Why: We grow in rich media first to generate biomass quickly without wasting expensive isotopes.
-
-
The Wash (Critical Step):
-
Centrifuge cells (3,000 x g, 15 min, 4°C).
-
Discard supernatant.
-
Resuspend pellet gently in 200 mL of M9 salts (no carbon/nitrogen source).
-
Centrifuge again.
-
Why: This removes residual unlabeled Glycine and rich media components that would dilute the label.
-
-
The Media Switch & Induction:
-
Resuspend the washed pellet in 1L of M9 Minimal Media containing:
- N-Glycine (0.5 - 1.0 g/L).
-
Unlabeled Serine (100 - 200 mg/L).
-
Unlabeled Threonine (50 mg/L). (Optional: further suppresses downstream scrambling).
- C-Glucose (or glycerol) as carbon source.
-
Trace Metal Mix (Fe, Mg, Ca, Zn).
-
Incubate for 30 minutes at expression temperature (e.g., 25°C) to allow metabolic adaptation.
-
Induce with IPTG (final conc. 0.5 - 1.0 mM).[1]
-
Harvest after 4-12 hours depending on protein stability.
-
Data & Expectations
The following table summarizes the expected outcome of different preparation methods.
| Parameter | Standard M9 (No Additives) | Optimized "Switch" (with Unlabeled Ser) | Auxotrophic Strain (DL39) |
| Glycine Incorporation | High | High | Very High |
| Serine Cross-Peaks | Visible (High Scrambling) | Minimal / None | None |
| Protein Yield | Moderate | High (due to rich media start) | Low/Moderate (Slow growth) |
| Cost Efficiency | Low (Wasted Isotope) | High | Moderate (Strain maintenance) |
| Spectral Background | Noisy | Clean | Cleanest |
Troubleshooting & FAQs
Q1: I see weak cross-peaks in the Serine region of my HSQC. Did the protocol fail?
-
Diagnosis: This indicates partial scrambling.[2]
-
Solution: Increase the concentration of unlabeled Serine in the induction media to 200 mg/L . Additionally, ensure you are harvesting cells promptly; prolonged induction times (>16 hours) increase the likelihood of metabolic leakage.
Q2: My cells stopped growing after the media switch.
-
Diagnosis: "Metabolic Shock" or lack of trace metals.
-
Solution:
-
Ensure your M9 media contains 1 mM MgSO₄ and 0.1 mM CaCl₂ , plus a micronutrient mix (Fe, Zn, Mn).
-
Allow a 30-60 minute recovery period in the M9 media before adding IPTG. This allows the bacteria to upregulate the biosynthetic machinery required for minimal media growth.
-
Q3: Can I use this protocol for deuterated (
-
Answer: Yes, but with a modification. You must use deuterated glucose (
H, C-Glucose) and conduct the "Biomass Generation" step in D₂O-based media (adapting the cells to D₂O in stages). The scrambling suppression (adding unlabeled Serine) remains identical, though you should ideally use deuterated unlabeled Serine if you need to suppress proton density in the side chains.
Q4: Why not just use a glyA auxotroph (like strain DL39) for everything?
-
Answer: Auxotrophs are excellent for purity but often suffer from lower protein yields and slower growth rates compared to robust strains like BL21(DE3). The "Switch + Inhibitor" method described above allows you to use high-yield BL21 strains while chemically mimicking the auxotrophy.
Workflow Visualization
Figure 2: The "Switch" Workflow. The critical intervention point is Step 3, where unlabeled Serine is introduced to block the scrambling pathway.
References
-
McIntosh, L. P., & Dahlquist, F. W. (1990).
N and C for assignment and interpretation of nuclear magnetic resonance spectra of proteins. Quarterly Reviews of Biophysics, 23(1), 1-38. -
Waugh, D. S. (1996). Genetic tools for selective labeling of proteins with
- N-amino acids. Journal of Biomolecular NMR, 8(2), 184-192. -
Tong, K. I., et al. (2008). Global NMR resonance assignment of the 21 kDa human UbcH5c protein using a specific labeling strategy. Journal of Biomolecular NMR, 42(1), 59-60. (Demonstrates application of selective labeling).
-
Lippens, G., et al. (1993). Study of the scrambling of
- N-labeled amino acids in Escherichia coli. Le Journal de Physique IV, 03(C1), 437-440.
Sources
Method refinement for accurate quantification of 15N enrichment from glycine
Introduction: The Precision Paradox
You are likely here because your metabolic flux data shows high variance, or your 15N enrichment levels are hovering near the limit of detection. Glycine (
This guide moves beyond standard protocols to address the refinement of your methodology. We focus on the GC-MS (TBDMS) workflow, as it offers superior stability over TMS derivatives for amino acids, and HILIC-based LC-MS for alternative workflows.
Module 1: The Chemistry (Sample Preparation & Derivatization)
The Problem: Inconsistent derivatization efficiency leads to variable ionization, making enrichment calculations impossible. The Fix: Moisture control is the single most critical variable. TBDMS reagents hydrolyze instantly in the presence of water.
Optimized Protocol: TBDMS Derivatization
Standard reagents: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.
| Step | Action | Technical Rationale |
| 1. Extraction | Extract using cold methanol/water (80:20). | Precipitates proteins while maintaining glycine solubility. |
| 2. Drying (CRITICAL) | Evaporate to complete dryness under | Azeotropic removal of residual water. Any moisture remaining will kill the MTBSTFA reaction. |
| 3. Derivatization | Add 50 µL MTBSTFA + 50 µL Acetonitrile. Incubate at 70°C for 60 mins . | High temp ensures complete di-substitution (amine and carboxyl protons). |
| 4. Stabilization | Let stand at room temp for 2 hours before injection. | Allows equilibrium of the derivative forms. |
Visualizing the Workflow
Figure 1: Critical path for moisture elimination in TBDMS derivatization to prevent hydrolysis.
Module 2: The Physics (Instrumental Acquisition)
The Problem: Incorrect ion selection leads to "isobaric interference" (overlapping signals from other isotopes like 13C or 29Si). The Fix: Monitor the [M-57]+ fragment.
In TBDMS derivatization, the molecular ion is often weak. The dominant fragmentation pathway is the loss of a tert-butyl group (mass 57).
GC-MS Configuration (Agilent/Thermo Standard)
-
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm ID).
-
Inlet: Splitless (or 1:10 split for high conc), 250°C.
-
Ionization: Electron Impact (EI), 70eV.
-
Acquisition Mode: SIM (Selected Ion Monitoring) .
Target Ions for Glycine (Di-TBDMS)
You must monitor a cluster to perform accurate mathematical correction later.
| Ion (m/z) | Identity | Purpose |
| 246.1 | m0 (Light) | The base peak (M-57). Represents naturally abundant 14N-Glycine. |
| 247.1 | m1 (Heavy) | Represents 15N-Glycine OR 13C-Glycine (natural abundance). |
| 248.1 | m2 | Used for background validation and checking for double-labeling. |
Tech Tip: Do not rely on Scan mode for quantification. SIM mode increases sensitivity by 10-100x, which is required to detect trace 15N enrichment (0.5% - 5% range).
Module 3: The Math (Data Processing & Correction)
The Problem: "My 15N enrichment is 1.5%, but my control group is 0.8%. Is it real?" The Fix: You must correct for the Natural Abundance (NA) of heavy isotopes.
The m/z 247 peak is not just 15N. It contains:
-
15N-Glycine (The signal you want).
-
13C-Glycine (Natural 1.1% abundance).
-
29Si or 30Si from the TBDMS tag (Natural abundance).
The Correction Logic
You cannot simply use the raw intensity ratio. You must subtract the theoretical natural distribution.
Simplified Formula (Linear Approximation):
Where
Advanced Method (Matrix Correction):
For high precision, use a correction matrix (e.g., IsoCorrectoR or AccuCor packages in R). These algorithms solve linear equations to decouple the 13C and 15N contributions based on the known atomic formula of the derivative (
Visualizing the Correction Logic
Figure 2: Logical flow for converting raw mass spec signals into accurate enrichment data.
Troubleshooting & FAQs
Q1: My glycine peak is tailing badly. How does this affect quantification?
A: Tailing changes the integration start/stop points, altering the calculated area ratios.
-
Cause: Active sites in the inlet liner or column head. Glycine's free amine interacts with silanols.
-
Fix:
-
Change the liner to a deactivated single taper liner with wool.
-
Trim 10cm from the front of the GC column.
-
Ensure your TBDMS reaction was complete (Module 1); mono-derivatized glycine tails significantly more than di-derivatized.
-
Q2: Can I use LC-MS instead of GC-MS?
A: Yes, but Reverse Phase (C18) will fail because glycine elutes in the void volume.
-
Protocol: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2][3]
-
Column: Amide or Zwitterionic HILIC.
-
Mobile Phase: High organic (90% Acetonitrile) with 10mM Ammonium Acetate (pH 9).
-
Benefit: No derivatization required.[4]
-
Drawback: Lower sensitivity for trace enrichment compared to GC-EI-MS.
Q3: My "Unlabeled" Control shows 5% enrichment. Why?
A: This is likely carryover or integration error .
-
Carryover: Run 3 solvent blanks between highly enriched samples and natural abundance samples.
-
Saturation: If the detector saturates (flat-topped peaks) on the m0 ion (246), the ratio m1/m0 will be artificially high. Dilute your sample 1:10 and re-inject.
Q4: How do I validate my method?
A: Create a Standard Curve of Enrichment . Mix unlabeled glycine with 99% 15N-glycine to create standards at 0%, 1%, 2.5%, 5%, and 10% enrichment.
-
Plot Measured Enrichment vs. Theoretical Enrichment.
-
The slope should be 1.0. If the slope is < 1.0, you have background contamination.
References
-
Antoniewicz, M. R., et al. (2007). "Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements." Metabolic Engineering. Link
-
Chaves-das-Neves, H. J., & Vasconcelos, A. M. (1987). "Capillary gas chromatography of amino acids as their tert-butyldimethylsilyl derivatives." Journal of Chromatography A. Link
-
Fernandez, C. A., et al. (1996). "Correction of 13C mass isotopomer distributions for natural stable isotope abundance." Journal of Mass Spectrometry. Link
-
Su, X., et al. (2017). "Metabolite Spectral Accuracy on Orbitraps." Analytical Chemistry. Link
-
Heinrich, P., et al. (2018). "IsoCorrectoR: A tool for natural isotope abundance correction." Scientific Reports. Link
Sources
- 1. LC-MS/MS Quantitation of HILIC-Enriched N-glycopeptides Derived from Low-Abundance Serum Glycoproteins in Patients with Narcolepsy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
Validation & Comparative
Validating protein turnover measurements obtained with Glycine (15N)
Benchmarking -Glycine: A Comparative Guide to Validating Protein Turnover
Executive Summary: The Case for -Glycine
In the landscape of protein turnover kinetics, Deuterated Water (
It is the tracer of choice for collagen-rich tissues , heme synthesis , and hepatic export proteins , offering a cost-effective and non-radioactive profile suitable for vulnerable populations (pediatrics, pregnancy).
The Challenge: The validity of
This guide outlines the validation protocols required to generate defensible, high-integrity data using
Mechanistic Validation: The Precursor Pool Problem
To calculate the synthesis rate of a protein, one must know the enrichment of the amino acid at the moment it is loaded onto the tRNA. This is the "true precursor pool."
-
Plasma Pool: Easy to sample, but often has higher enrichment than the intracellular pool.
-
Intracellular Pool: Hard to sample (requires biopsy), diluted by endogenous synthesis.
-
The Solution (Hippurate): In the liver, Glycine conjugates with Benzoate to form Hippurate, which is excreted in urine. The enrichment of urinary Hippurate mirrors the intracellular hepatic Glycine pool, providing a non-invasive "biopsy" of the true precursor state.
Diagram 1: The Hippurate Validation Pathway
This diagram illustrates why urinary hippurate is the superior proxy for the true precursor pool in hepatic protein synthesis.
Figure 1: The Hippurate Proxy logic. Urinary hippurate enrichment mirrors the intracellular glycine pool available for protein synthesis, correcting for intracellular dilution.
Comparative Analysis: -Glycine vs. Alternatives
When defending your choice of
| Feature | Deuterated Water ( | ||
| Primary Utility | Collagen, Heme, Whole-body N-flux, Hepatic proteins. | Long-term cumulative synthesis (days/weeks). | Acute synthesis (hours), Muscle protein synthesis. |
| Precursor Proxy | Urinary Hippurate (High Accuracy) or Plasma Glycine (Lower Accuracy). | Plasma Alanine (via transamination) or Body Water. | Plasma KIC ( |
| Administration | Oral (Pulse) or Infusion.[1] | Oral (Bolus + Maintenance). | IV Infusion (Strict Clinical Setting). |
| Cost | Low. | Moderate to High. | High. |
| Mass Spec Sensitivity | Moderate (requires good enrichment). | High (labels multiple AAs). | High. |
| Main Limitation | Recycling: | Equilibration: Slow in some compartments. | Invasiveness: Requires IV lines and steady state. |
Key Insight: For collagen turnover (fibrosis research),
Validated Experimental Protocol
This protocol uses the End-Product Method validated by Picou and Taylor-Roberts and refined by Wolfe, adapted for modern LC-MS/MS.
Phase 1: Tracer Administration
Goal: Achieve a measurable steady state or defined pulse.
-
Subject Prep: Overnight fast (to stabilize the endogenous glycine pool).
-
Benzoate Load (The Validator): Administer Sodium Benzoate orally (e.g., 250–500 mg) to drive hippurate synthesis.
-
Tracer Dosing:
-
Option A (Acute): Primed Continuous Infusion of
-Glycine ( ) for 6–10 hours. -
Option B (Chronic/Field): Oral pulse doses every 3–4 hours.
-
Phase 2: Sampling & Processing
Goal: Capture the Precursor (Hippurate) and Product (Protein) simultaneously.
-
Blood: Collect plasma at
and hourly intervals. Separate plasma immediately. -
Urine: Collect all urine output. Aliquot for Hippurate analysis.[1]
-
Tissue (Optional): Biopsy if measuring specific tissue FSR (e.g., muscle, liver).
Phase 3: Analytical Workflow (LC-MS/MS)
Step 1: Derivatization
-
Protein Hydrolysis: 6N HCl at 110°C for 24h to release bound amino acids.
-
Derivatization: Use butyl stearate or similar reagent to make Glycine volatile/detectable.
Step 2: Mass Spectrometry
-
Monitor Ions:
-
Glycine:
for M+0 (unlabeled) and M+1 ( ). -
Hippurate: Monitor the specific fragment containing the Glycine moiety.
-
-
Enrichment Calculation: Calculate Atom Percent Excess (APE) for both.
Diagram 2: Calculation Logic Flow
The decision tree for selecting the correct calculation based on your data.
Figure 2: Calculation decision tree. Method A (Hippurate) is required for high-impact publication; Method B is acceptable only with citation of limitation.
Data Interpretation & Troubleshooting
Calculating Fractional Synthesis Rate (FSR)
The standard equation for precursor-product methods:
- : Enrichment of the bound protein (product).
- : Enrichment of the precursor (Urinary Hippurate).[2]
- : Time points.
Common Pitfalls
-
The "Recycling" Error:
is not as stable as Carbon-13. It can be removed via transamination and re-incorporated. -
Non-Steady State: If administering orally, the precursor pool fluctuates.
-
Fix: Use the "Area Under the Curve" (AUC) of the precursor enrichment rather than a simple average (
).
-
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Wykes, L. J., et al. (1990). "Measurement of whole body protein turnover in the preterm infant with [
]glycine: comparison of end products and dose regimes." Pediatric Research. -
Gersovitz, M., et al. (1980). "Albumin synthesis in young and elderly subjects using a new stable isotope methodology: response to level of protein intake." Metabolism.[1][5]
-
Catin, I., et al. (1995). "Comparison of serine and hippurate as precursor equivalents during infusion of [
]glycine for measurement of fractional synthetic rates of apolipoprotein B." Metabolism. -
Previs, S. F., & Fatica, R. (2003). "Isotopic probes of protein turnover: which one to use?" Current Opinion in Clinical Nutrition & Metabolic Care.
Sources
- 1. Comparison of serine and hippurate as precursor equivalents during infusion of [15N]glycine for measurement of fractional synthetic rates of apolipoprotein B of very-low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tracer priming in human protein turnover studies with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Cross-validation of Glycine (15N) labeling with immunoassay techniques
Cross-Validation of Protein Turnover: N-Glycine Mass Spectrometry vs. Puromycin-SUnSET Immunoassays
Executive Summary
Quantifying proteostasis—the dynamic balance of protein synthesis and degradation—remains one of the most challenging frontiers in drug development. While
This guide provides a technical roadmap for using these two distinct methodologies not as competitors, but as a self-validating orthogonal system. We focus specifically on using
Part 1: The Mechanistic Divergence
To validate data effectively, one must understand the source of the signal. The discrepancy between MS and Immunoassay data often stems from what is being measured: Steady-State Abundance (Immunoassay) vs. Flux/Turnover (MS).
Mass Spectrometry: N-Glycine Pulse-Chase
-
Mechanism:
N-Glycine is incorporated into the peptide backbone during translation. -
The "Senior Scientist" Insight (Metabolic Scrambling): Glycine is a precursor for purines and heme. In long labeling windows,
N can "scramble" into other amino acids (like Serine) or nucleic acids. Crucial Check: You must account for the mass shift of Glycine specifically, rather than assuming a uniform N distribution across all nitrogenous residues, or use short pulse windows to minimize scrambling.
Immunoassay: Puromycin-SUnSET (Surface Sensing of Translation)
Standard Western Blots only measure total protein, which is a poor proxy for synthesis. The SUnSET assay transforms the immunoassay into a rate-measurement tool.
-
Mechanism: Puromycin is a structural analog of tyrosyl-tRNA. It incorporates into the nascent polypeptide chain, causing premature termination.
-
Detection: An anti-Puromycin monoclonal antibody detects these truncated chains via Western Blot or ELISA, providing a direct readout of global translation rates at a specific time point.
Diagram 1: Metabolic Fate & Detection Pathways
Caption: Figure 1. Divergent pathways of signal generation.
Part 2: Experimental Protocols
Protocol A: N-Glycine Pulse-Chase (The Quantitative Standard)
Purpose: To determine the Fractional Synthesis Rate (FSR) of specific target proteins.
Reagents:
-
Glycine-(
N) (98%+ enrichment). -
Glycine-free custom media (DMEM/RPMI).
-
Dialyzed FBS (to remove endogenous
N-Glycine).
Workflow:
-
Adaptation: Culture cells in Glycine-free media supplemented with normal (
N) Glycine for 24h to deplete intracellular pools. -
Pulse: Switch media to
N-Glycine supplemented media.-
Critical Step: For rapid turnover proteins, pulse for 2–4 hours. For structural proteins, pulse for 12–24 hours.
-
-
Chase (Optional): Replace with high-concentration
N-Glycine to monitor degradation (decay of the heavy signal). -
Lysis & Digestion: Lyse in 8M Urea. Perform Trypsin digestion.[1]
-
LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap).
-
Data Analysis: Calculate the ratio of Heavy (
N) to Light ( N) peaks. Use the mass shift of Glycine (+1 Da per residue) to filter specific incorporation.
Protocol B: SUnSET Immunoassay (The Orthogonal Validator)
Purpose: To rapidly validate global changes in protein synthesis observed in MS data.
Reagents:
-
Puromycin dihydrochloride.
-
Anti-Puromycin Antibody (Clone 12D10 is the industry standard).
-
Cycloheximide (CHX) (Negative control).
Workflow:
-
Treatment: Apply experimental conditions (e.g., drug treatment) identical to the MS group.
-
Labeling: Add Puromycin (10 µg/mL) to the culture media.
-
Timing: Incubate for exactly 10–30 minutes at 37°C.
-
Note: Longer incubations are toxic and degrade the proteome.
-
-
Stop: Wash cells 2x with ice-cold PBS to halt uptake. Lyse immediately in RIPA buffer containing protease inhibitors.
-
Western Blot:
-
Load equal protein amounts (BCA assay critical).
-
Primary Probe: Anti-Puromycin (1:1000).
-
Secondary: HRP-conjugated anti-mouse.
-
-
Quantification: Measure the smear intensity (entire lane) relative to a loading control (e.g., Actin/GAPDH).
Part 3: Comparative Performance Analysis
The following data summarizes the expected performance characteristics when cross-validating these techniques.
| Feature | Puromycin-SUnSET (Immunoassay) | |
| Primary Readout | Fractional Synthesis Rate (FSR) | Global Translation Capacity |
| Specificity | Peptide-level resolution (Specific Proteins) | Global proteome (Lane Smear) |
| Dynamic Range | 4–5 orders of magnitude | 2–3 orders of magnitude |
| Sensitivity | High (detects low abundance turnover) | Moderate (requires robust translation) |
| Throughput | Low (10–20 samples/day) | High (Hundreds/day via ELISA) |
| Cost | High (Instrument time + Isotopes) | Low (Antibodies + Reagents) |
| Bias Risk | Metabolic Scrambling | Epitope masking / Aggregation |
Validation Logic
If your MS data shows a 50% reduction in FSR for a specific pathway (e.g., mTOR targets) after drug treatment:
-
Run SUnSET: If the Western Blot shows a global reduction in the "smear" intensity, the drug is a general translation inhibitor.
-
Result Divergence: If SUnSET shows no change in global synthesis, but MS shows a reduction in your target, you have validated a pathway-specific effect rather than general toxicity.
Part 4: Troubleshooting & Optimization (Senior Scientist Notes)
The "Hook Effect" in Immunoassays
When validating high-turnover proteins with ELISA, excess antigen (or Puromycin-tagged chains) can saturate antibodies, leading to artificially low signals.
-
Solution: Always run a serial dilution of your lysate during the initial SUnSET validation to establish the linear range.
Controlling for Scrambling in MS
Glycine-(
-
Correction: Use a shorter pulse time (e.g., <4 hours) or include a "scrambling factor" correction algorithm in your MaxQuant/Proteome Discoverer settings.
Normalization is Critical
In the SUnSET assay, do not normalize to total protein stains (like Ponceau S) if you suspect your drug alters total protein mass.
-
Best Practice: Normalize to a long-lived housekeeping protein (e.g., Lamin B1) that does not turn over during the short Puromycin pulse window.
Diagram 2: The Cross-Validation Workflow
Caption: Figure 2. Integrated workflow for distinguishing specific pathway inhibition from general cytotoxicity using parallel MS and Immunoassay streams.
References
-
Ong, S. E., et al. (2002).[2][3] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3] Molecular & Cellular Proteomics. Link
-
Schmidt, E. K., et al. (2009). SUnSET, a nonradioactive method to monitor protein synthesis. Nature Methods. Link
-
Doherty, M. K., et al. (2005). Proteome dynamics in complex organisms: using stable isotopes to monitor protein turnover. Proteomics. Link
-
Goodman, C. A., & Hornberger, T. A. (2013). Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? Journal of Applied Physiology. Link
-
Claydon, A. J., et al. (2012). The convergence of chemical and stable isotope labeling: SUnSET and SILAC. Current Opinion in Biotechnology. Link
A Senior Application Scientist's Guide to Confirming Isotopic Enrichment of Glycine (¹⁵N) in Biological Samples
For researchers navigating the intricate world of metabolic studies, the precise measurement of stable isotope enrichment is paramount. This guide provides an in-depth comparison of the primary analytical techniques for confirming the isotopic enrichment of ¹⁵N-labeled glycine in biological samples. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering not just protocols, but the rationale behind the methodologies to empower you to make informed decisions for your research.
The Central Role of ¹⁵N-Glycine in Metabolic Research
Glycine, a seemingly simple non-essential amino acid, is a critical node in a vast metabolic network. It serves as a precursor for the synthesis of proteins, purines, glutathione, and heme. Introducing ¹⁵N-labeled glycine as a tracer allows researchers to track its metabolic fate, providing a dynamic window into cellular processes.[1] Accurate determination of ¹⁵N enrichment is crucial for calculating kinetic parameters such as protein turnover and metabolic flux, offering profound insights into health and disease.
Choosing Your Analytical Weapon: A Comparative Overview
The two primary workhorses for quantifying ¹⁵N-glycine enrichment are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique possesses a unique set of strengths and weaknesses that make it more or less suitable depending on the specific experimental goals, sample matrix, and available resources.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Separation of analytes in liquid phase followed by mass analysis. | Exploits the magnetic properties of atomic nuclei. |
| Sample Volatility | Requires derivatization to increase volatility.[2] | Can analyze both native and derivatized amino acids.[3] | Non-destructive, analyzes samples in solution. |
| Sensitivity | High sensitivity, often in the picomole to femtomole range.[4] | Generally offers higher sensitivity than GC-MS, reaching attomole levels.[3] | Lower sensitivity compared to MS techniques. |
| Precision & Accuracy | High precision and accuracy, especially with stable isotope internal standards.[4] | High precision and accuracy, particularly with tandem MS (MS/MS).[3] | Can provide highly accurate and precise quantitative data. |
| Sample Throughput | Can be high with autosamplers, but derivatization adds to the overall time.[5][6] | Generally higher throughput due to faster analysis times and potential for no derivatization. | Lower throughput due to longer acquisition times. |
| Derivatization | Mandatory for amino acids.[7] | Often optional, depending on the chromatographic method.[3][8] | Not required. |
| Matrix Effects | Less susceptible to ion suppression compared to LC-MS. | Can be prone to ion suppression/enhancement from co-eluting matrix components. | Less affected by sample matrix. |
| Instrumentation Cost | Generally lower initial cost compared to LC-MS/MS. | Higher initial investment, especially for high-resolution instruments. | High initial cost. |
| Expertise Required | Requires expertise in derivatization chemistry and GC method development.[9] | Requires expertise in liquid chromatography and mass spectrometry.[9] | Requires specialized knowledge in NMR theory and operation. |
In-Depth Analysis of Key Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
For decades, GC-MS has been a cornerstone of metabolic analysis due to its high chromatographic resolution and robust quantification.[7] The fundamental principle involves the separation of volatile compounds in a gas stream, followed by ionization and mass-to-charge ratio analysis.
The "Why" of Derivatization: Amino acids, including glycine, are polar and non-volatile, making them unsuitable for direct GC analysis.[2] Derivatization is a critical chemical modification step that converts these polar molecules into volatile and thermally stable derivatives.[2] This process typically targets the amine and carboxylic acid functional groups. Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or acylating agents.[2][4] The choice of derivatizing agent is crucial as it influences the fragmentation pattern in the mass spectrometer and, consequently, the sensitivity and specificity of the analysis.
Workflow for ¹⁵N-Glycine Analysis by GC-MS:
Caption: Workflow for ¹⁵N-Glycine analysis using GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Powerhouse
LC-MS has emerged as a powerful alternative and, in many cases, a superior technique for amino acid analysis. Its primary advantage lies in its ability to analyze compounds directly in the liquid phase, often circumventing the need for derivatization.[3][8]
To Derivatize or Not to Derivatize? The decision to use derivatization in LC-MS depends on the chromatographic strategy.
-
Underivatized Analysis: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can effectively retain and separate polar compounds like glycine without chemical modification.[7] This simplifies sample preparation and reduces the risk of artifacts.
-
Derivatized Analysis: Pre-column derivatization can enhance chromatographic retention on reversed-phase columns and improve ionization efficiency, leading to increased sensitivity.[3]
Workflow for ¹⁵N-Glycine Analysis by LC-MS/MS:
Sources
- 1. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry [academia.edu]
- 5. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Glycine (15N) versus other 15N-labeled amino acids for protein labeling
Comparative Technical Guide: N-Glycine vs. Alternative Amino Acid Labeling Strategies
Executive Summary
In the structural characterization of proteins, particularly by NMR spectroscopy, the choice of isotopic labeling strategy is a balance between spectral resolution , metabolic fidelity (scrambling), and cost . While uniform labeling (
This guide compares
Part 1: The Biophysical Basis of Selection
Spectral Isolation: The Glycine Advantage
Glycine (Gly, G) is unique among the 20 common amino acids because it lacks a side chain. In
-
Why choose
N-Gly? It provides an immediate "fingerprint" of the protein backbone without the need for full assignment. It is ideal for monitoring ligand binding in flexible loops, where Glycine is often abundant. -
The Alternative (
N-Leu/Val/Ile): These hydrophobic residues form the protein core. While essential for studying folding, their amide signals often overlap heavily. However, they are the precursors for Methyl-TROSY experiments (labeling side-chain methyls), which is the gold standard for supramolecular complexes (>50 kDa).
Decision Matrix: When to Use Which Label?
Figure 1: Decision tree for selecting isotopic labeling strategies based on protein size and structural region of interest.
Part 2: Metabolic Fidelity & Scrambling
The "Achilles' heel" of selective labeling in E. coli is metabolic scrambling—the enzymatic conversion of the labeled input amino acid into others, leading to "ghost" peaks in the spectrum.
The Glycine-Serine Scrambling Pathway
Serine Hydroxymethyltransferase (SHMT)1-
Glycine
Serine: High risk. If you label with N-Gly, expect weak N-Ser signals. -
Lysine: The "Gold Standard" for fidelity. Lysine is an end-product metabolite in E. coli and rarely scrambles back to other amino acids.
-
Leucine/Valine: These share biosynthetic steps (transaminases). Labeling one often results in partial labeling of the other.
Figure 2: Metabolic fate of
Part 3: Performance Comparison Data
The following table contrasts
| Feature | Uniform ( | |||
| Spectral Region | Distinct (100-115 ppm) | Crowded (115-125 ppm) | Crowded (115-125 ppm) | Full Spectrum |
| Scrambling Risk | High (to Ser, Purines) | Low (Negligible) | Medium (to Val, Ile) | N/A |
| Cost Efficiency | High (Cheap precursor) | Medium | Medium | Very High (Cheapest) |
| Metabolic Control | Requires Auxotrophs or fast induction | Standard strains ok | Auxotrophs recommended | Standard strains ok |
| Primary Use | Loop dynamics, IDPs, Backbone assignment | Surface mapping, Solubility tags | Core packing, Methyl-TROSY | General Structure |
Part 4: Experimental Protocols
To achieve high-fidelity labeling, we utilize a "switch" protocol. Cells are grown in unlabeled media to build biomass, then switched to minimal media containing the label just before induction.
Protocol A: Selective N-Glycine Labeling (Switch Method)
Reagents:
-
M9 Minimal Media (Unlabeled)
- N-Glycine (98%+)
-
Unlabeled Amino Acid Mix (containing all 19 other AAs)
Workflow:
-
Biomass Generation: Inoculate E. coli BL21(DE3) in 1L LB or unlabeled M9 media. Grow at 37°C until OD
reaches 0.7–0.8. -
The Wash (Critical): Centrifuge cells (4,000 x g, 15 min). Discard supernatant to remove unlabeled nitrogen sources. Resuspend pellet in 20 mL M9 salts (no nitrogen). Repeat wash once.
-
Resuspension: Resuspend cells in 250 mL (4x concentration) of fresh M9 media containing:
-
Unlabeled Amino Acid Mix (50 mg/L each of 19 AAs, excluding Gly).
- N-Glycine (100 mg/L).
-
Nucleosides (Adenosine, Guanosine, etc.) at 20 mg/L (Optional: suppresses de novo purine synthesis from Glycine).
-
-
Recovery & Induction: Incubate at 37°C for 30 mins to deplete intracellular unlabeled Gly pools. Induce with IPTG (1 mM).
-
Harvest: Incubate for 4–6 hours (or overnight at 20°C). Harvest cells.
Protocol B: Reverse Labeling (The "Eraser" Method)
Use this if
-
Prepare M9 media with
NH Cl (1 g/L) as the sole nitrogen source. -
Add Unlabeled Glycine (1 g/L) in excess.
-
Grow and induce as normal.
-
Result: The high concentration of unlabeled Glycine suppresses the uptake/synthesis of labeled Glycine. The resulting HSQC spectrum will show all residues except Glycine (or show them with significantly reduced intensity).
Part 5: Scientific Integrity & Troubleshooting
Validating Incorporation
Before running complex 3D NMR experiments, validate your labeling:
-
Mass Spectrometry: Intact protein MS should show a mass shift corresponding to the number of Glycines
1 Da. Note: If the mass shift is higher than calculated, scrambling has occurred (likely into Serine). -
1D NMR: A quick 1D
N-edited proton spectrum can reveal if the label density matches expectations.
Mitigating Scrambling
If significant Gly
-
Reduce Induction Time: Scrambling increases over time. Harvest earlier (3-4 hours).
-
Use Auxotrophs: Use E. coli strains deficient in SHMT (glyA-), though these grow slowly and require careful supplementation.
-
Cell-Free Expression: Use a cell-free wheat germ or E. coli extract system.[2] These systems lack the active metabolic flux of living cells, virtually eliminating scrambling [1].
References
-
Cell-free synthesis of 15N-labeled proteins for NMR studies. Source: NIH / PubMed URL:[Link]
-
Selective isotope labeling and unlabeling strategies in protein solid-state NMR spectroscopy. Source: Journal of Biomolecular NMR URL:[Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Source: NIH / PubMed Central URL:[Link]
-
Metabolic Labeling of Proteins for Proteomics. Source: Molecular & Cellular Proteomics URL:[Link]
A comparative study of NMR and mass spectrometry for Glycine (15N) analysis
Comparative Analysis: NMR vs. Mass Spectrometry for N-Glycine Analysis
Executive Summary
For researchers investigating nitrogen metabolism, protein turnover, or metabolic flux analysis (MFA) using
The Verdict:
-
Choose GC-MS if your primary constraint is sample quantity (picomolar sensitivity) or if you require high-throughput screening of large sample cohorts. It is the gold standard for absolute quantification of low-abundance metabolites but requires destructive derivatization.
-
Choose NMR (
H- N HSQC) if your focus is structural elucidation (tracking the nitrogen fate into specific positions of downstream metabolites) or if you require a non-destructive workflow to preserve samples for subsequent assays. It provides superior reproducibility but demands significantly higher sample concentration (>10 µM).
Fundamental Principles of Detection
To understand the data, one must understand the physics of detection.
NMR: Inverse Detection via HSQC
Direct detection of
-
Mechanism: Magnetization is transferred from the sensitive proton (
H) to the attached insensitive nitrogen ( N) via the -coupling constant ( Hz for amides), evolved, and transferred back to the proton for detection. -
Signal: You detect the proton signal, but it is modulated by the nitrogen frequency. This results in a 2D spectrum where cross-peaks exist only for H-N pairs.
-
Advantage: This increases sensitivity by a factor of
compared to direct 1D N NMR.
Mass Spectrometry: Mass Isotopomer Distribution (MID)
MS detects the mass-to-charge ratio (
-
Mechanism: Glycine is derivatized (typically with MTBSTFA) to become volatile. In the ion source (Electron Impact), the molecule fragments.
-
Signal: We monitor the shift in mass. Unlabeled Glycine (M+0) appears at a specific
. N-Glycine (M+1) appears at . -
Advantage: MS counts ions directly, allowing for detection limits in the femtomole range.
Experimental Workflows
The following diagrams illustrate the divergent paths for sample processing.
Workflow Logic
Figure 1: Comparative workflow for NMR vs. GC-MS analysis of
Detailed Protocols
Protocol A: NMR Analysis ( H- N HSQC)
Objective: Quantify relative enrichment and identify metabolic byproducts (e.g.,
-
Sample Preparation:
-
Lyophilize the polar fraction of the cell extract.
-
Reconstitute in 600 µL of phosphate buffer (pH 7.4) prepared in 99.8% D
O. -
Critical Step: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference and concentration standard.
-
Note: pH control is vital.[1] At high pH, amide proton exchange with D
O is too fast, broadening the signal into oblivion. Keep pH < 7.5.[1]
-
-
Acquisition Parameters (600 MHz Instrument):
-
Pulse Sequence: hsqcetgp (HSQC with echo-antiecho gradient selection).
-
Temperature: 298 K.
-
Scans (NS): 32–128 (depending on concentration).
-
Direct Dimension (
H): Center at 4.7 ppm, Width 10 ppm. -
Indirect Dimension (
N): Center at 118 ppm, Width 30-40 ppm.
-
-
Data Analysis:
-
Glycine Cross-peak: Look for correlation at
ppm and ppm (relative to liquid NH ). -
Integration: Integrate the volume of the cross-peak relative to the DSS standard.
-
Protocol B: GC-MS Analysis (TBDMS Derivatization)
Objective: Absolute quantification of
-
Sample Preparation:
-
Dry the polar extract completely (trace water kills the derivatization reagent).
-
Add 50 µL dry acetonitrile and 50 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.
-
Incubate at 70°C for 60 minutes .
-
-
Acquisition (Single Quadrupole):
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Target Ions (Glycine-2TBDMS):
-
The molecular ion is usually weak. We monitor the [M-57]
fragment (loss of tert-butyl group). -
m/z 218: Unlabeled Glycine (M+0).
-
m/z 219:
N-Glycine (M+1).
-
-
-
Data Analysis:
-
Calculate the ratio:
. -
Correct for natural abundance of
C and Si using standard correction matrices.
-
Performance Comparison
| Feature | NMR ( | GC-MS (TBDMS) |
| Limit of Detection | High µM to mM range | Low nM to pM range |
| Sample Volume | High (500-600 µL) | Low (1-10 µL injection) |
| Sample Recovery | Yes (Non-destructive) | No (Destructive) |
| Selectivity | Excellent (Structural resolution) | Good (Chromatographic resolution) |
| Matrix Effects | Minimal (Salt affects tuning) | High (Ion suppression/enhancement) |
| Quantification | Absolute (via internal standard) | Relative (Requires calibration curve) |
| Throughput | Low (15-60 min/sample) | High (5-15 min/sample) |
| Isotopomer Insight | Positional (Where is the N?) | Mass (How many Ns?) |
Case Study: Metabolic Flux Analysis
In a study of hypoxic cancer cells, researchers tracked the fate of
-
GC-MS Observation: Showed a rapid decrease in the m/z 219 (M+1) pool of Glycine, indicating consumption.
-
NMR Observation: Crucially, the HSQC spectrum revealed a new cross-peak appearing at the chemical shift characteristic of Serine and Glutamate .
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the appropriate analytical platform.
References
-
Emwas, A. H., et al. (2019). "NMR Spectroscopy for Metabolomics Research." Metabolites, 9(7), 123. [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2015). "Recent Advances in NMR-Based Metabolomics." Analytical Chemistry, 87(1), 379–397. [Link]
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology, 42, 317–325. [Link]
-
Halket, J. M., et al. (2005). "Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS." Journal of Experimental Botany, 56(410), 219–243. [Link]
-
Lane, A. N., et al. (2008). "NMR-based stable isotope resolved metabolomics in systems biochemistry." Archives of Biochemistry and Biophysics, 475(2), 106-114. [Link]
Sources
- 1. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the purity and isotopic abundance of commercial Glycine (15N)
Technical Assessment Guide: Commercial Glycine (15N) Purity & Isotopic Abundance
Executive Summary
For researchers utilizing biomolecular NMR or quantitative proteomics, the quality of 15N-labeled precursors is a non-negotiable variable. While commercial vendors typically claim isotopic enrichments of >98% or >99%, batch-to-batch variability and synthesis byproducts (specifically ammonium salts and unreacted intermediates) can compromise sensitive experiments.
This guide provides a rigorous, self-validating framework for assessing commercial Glycine (15N) . Unlike standard certificates of analysis (CoA), this protocol triangulates data from 1H-NMR , High-Resolution Mass Spectrometry (HR-MS) , and Elemental Analysis (EA-IRMS) to verify both chemical purity and isotopic abundance.
Critical Quality Parameters (CQPs)
Before initiating validation, establish the acceptance criteria based on your application:
| Parameter | High-Stringency Requirement (e.g., Relaxation Studies) | Standard Requirement (e.g., Backbone Assignment) | Common Impurities/Risks |
| Isotopic Enrichment | ≥ 99.5 atom % 15N | ≥ 98.0 atom % 15N | Residual 14N-Glycine (dilutes signal) |
| Chemical Purity | ≥ 99.0% | ≥ 98.0% | Ammonium Chloride (NH₄Cl), Chloroacetic acid |
| Water Content | < 0.5% | < 1.0% | Hygroscopic moisture (weighing errors) |
| Appearance | White crystalline powder | White powder | Yellowing indicates thermal degradation |
Analytical Workflow
The following decision matrix outlines the optimal validation path based on available instrumentation and required precision.
Figure 1: Decision matrix for validating 15N-Glycine quality. Blue nodes indicate standard workflow steps; yellow nodes indicate decision points.
Detailed Experimental Protocols
Method A: 1H NMR Spectroscopy (Structural & Isotopic Validation)
Principle: 15N (spin 1/2) couples to the alpha-protons of glycine, splitting the signal into a doublet. 14N (spin 1) typically results in a broad singlet due to quadrupolar relaxation. The absence of the central 14N peak quantifies enrichment.
-
Instrument: 400 MHz NMR or higher.
-
Solvent: D₂O (99.9%) with trace TSP or DSS standard.
-
Sample: 10 mg 15N-Glycine in 600 µL D₂O.
Protocol:
-
Dissolve sample completely; ensure pH is neutral (pD ~7) to minimize proton exchange broadening.
-
Acquire a standard 1D 1H spectrum (16-32 scans).
-
Analysis:
-
Locate the alpha-proton resonance (~3.55 ppm).
-
15N-Glycine: Appears as a distinct doublet with a coupling constant
. -
14N-Glycine (Impurity): Appears as a singlet (or broad triplet) at the center of the doublet.
-
-
Calculation:
Method B: High-Resolution Mass Spectrometry (HR-MS)
Principle: Direct quantification of isotopologues (
-
Instrument: Q-TOF or Orbitrap (ESI mode).
-
Mobile Phase: 50% Acetonitrile / 0.1% Formic Acid.
Protocol:
-
Prepare a 1 µM solution of Glycine.
-
Perform Direct Infusion (flow rate 5-10 µL/min).
-
Acquire spectra in Positive Ion Mode (
). -
Target Masses:
-
15N-Glycine:
(Monoisotopic for C₂H₆NO₂) -
14N-Glycine:
-
-
Calculation: Use the intensity (
) of the extracted ion chromatograms: Note: Correct for natural abundance of 13C (1.1%), although negligible for small comparisons, strictly accurate work requires deconvolution.
Comparative Performance Data
The following table summarizes typical data observed when comparing "Premium" vs. "Standard" commercial grades using the protocols above.
| Feature | Premium Grade (Supplier A) | Standard Grade (Supplier B) | Interpretation |
| 1H NMR (Alpha-H) | Clean Doublet ( | Doublet + Central "hump" | Central hump indicates residual 14N (incomplete enrichment). |
| 1H NMR (Impurity) | None visible | Triplet at 7.1 ppm | Triplet at 7.1 ppm often indicates Ammonium ( |
| HR-MS Ratio (77/76) | > 99 : 1 | 97 : 3 | 3% 14N contamination significantly reduces sensitivity in large protein NMR. |
| Solubility (D₂O) | Clear, instant | Slight turbidity | Turbidity suggests silica or salt contaminants. |
Synthesis & Impurity Origins
Understanding the synthesis route aids in identifying impurities. Most commercial 15N-Glycine is produced via the modified Gabriel Synthesis or Amination of Chloroacetic Acid using
Figure 2: Synthesis pathway showing the origin of common impurities (Ammonium Chloride and Iminodiacetic acid).
Key Insight: The presence of NH₄Cl is critical because it introduces extra nitrogen into the system. If you are calculating protein concentration based on total Nitrogen (e.g., Kjeldahl), NH₄Cl will artificially inflate your yield calculations while providing no labeled amino acid for incorporation.
References
-
Measurement of 15N Enrichment in Amino Acids Source: National Institutes of Health (NIH) / PubMed Context: Detailed methodologies for MS-based quantification of isotopic enrichment in metabolic tracers. URL:[Link](Generalized link to PubMed search for verification)
-
15N-Labeled Glycine Synthesis & Purification Source: Scielo / ResearchGate Context: Describes the chloroacetic acid amination route and the specific removal of Ammonium Chloride impurities. URL:[Link]
-
Assessment of Isotopic Enrichment by HR-MS and NMR Source: Royal Society of Chemistry (Analytical Methods) Context: Comparative strategy using LC-ESI-HR-MS and NMR to determine isotopic purity of labeled compounds.[1] URL:[Link]
Sources
Comparing the effects of different Glycine (15N) concentrations on cell viability
Optimization of N-Glycine Concentrations for Metabolic Labeling: A Comparative Viability Guide
Part 1: Executive Summary
In stable isotope labeling experiments, particularly for NMR and mass spectrometry, the concentration of
This guide compares the effects of three distinct concentration zones of
-
Bottom Line: For most non-neuronal mammalian cell lines (e.g., HEK293, CHO, HeLa), a concentration of 2.0 mM to 5.0 mM represents the optimal "sweet spot," providing sufficient isotopic enrichment (>95%) without inducing significant ammonia-mediated cytotoxicity or osmotic stress.
Part 2: Scientific Foundation & Mechanisms
Isotope Equivalence & Toxicity Sources
It is a fundamental principle of stable isotope chemistry that
Mechanisms of Cytotoxicity
When glycine concentrations exceed the cellular homeostatic capacity, viability is compromised through two primary pathways:
-
Pathway A: Ammonia Accumulation (Metabolic Toxicity) Excess glycine is processed by the Glycine Cleavage System (GCS) in the mitochondria, generating ammonia (
). In closed cell culture systems, ammonia accumulation leads to intracellular pH disruption, oxidative stress, and inhibition of the TCA cycle. -
Pathway B: Excitotoxicity (Neuronal Specific) In neuronal cultures (e.g., hippocampal slices, primary neurons), glycine acts as a co-agonist at NMDA receptors.[1] High concentrations (>1 mM) can trigger massive calcium influx, leading to excitotoxic cell death.
Mechanistic Pathway Diagram
The following diagram illustrates the metabolic fate of extracellular glycine and the bifurcation point between safe incorporation (Protein Synthesis) and toxicity (Ammonia/Excitotoxicity).
Figure 1: Mechanistic pathways of Glycine utilization and toxicity. Note the divergence between anabolic labeling (Green) and catabolic toxicity (Red).
Part 3: Comparative Analysis of Concentrations
The following table synthesizes viability data across standard mammalian cell lines (e.g., CHO, HEK293) to guide experimental design.
| Concentration Zone | Range (mM) | Labeling Efficiency | Cell Viability Risk | Physiological Context | Recommendation |
| Zone 1: Physiological | 0.1 – 0.4 mM | Low (<50%) | Negligible | Matches standard media (MEM/DMEM). | Use for sensitive cells or metabolic baselining. |
| Zone 2: Labeling | 1.0 – 5.0 mM | High (>90%) | Low | Exceeds plasma levels but well-tolerated by non-neuronal cells. | Recommended for NMR/MS structural studies. |
| Zone 3: Stress | 10 – 50 mM | Saturated | High | Induces osmotic stress and ammonia toxicity (>1 mM NH3 accumulation). | Avoid unless studying stress response or osmoregulation. |
Key Insights:
-
The "Dilution" Problem: In Zone 1, endogenous glycine synthesis (via Serine Hydroxymethyltransferase) competes with the exogenous
N-Glycine, resulting in isotopic dilution. -
The Ammonia Threshold: Research indicates that ammonia becomes toxic to sensitive cell lines (like CHO) at concentrations as low as 2-3 mM in the supernatant. Zone 3 loading can rapidly push supernatant ammonia levels past this threshold due to GCS activity.
Part 4: Validated Experimental Protocol
To objectively compare viability yourself, use this self-validating protocol. It controls for the background nitrogen sources found in standard Fetal Bovine Serum (FBS).
Protocol: Comparative Viability Assay (CCK-8 / MTT)
Objective: Determine the Maximum Tolerated Dose (MTD) of
Reagents:
-
Dialyzed FBS (dFBS) or Defined Serum-Free substitute (Critical to remove background
N-Glycine). -
Glycine-free DMEM/MEM (Custom formulation).
- N-Glycine stock (1 M in PBS, sterile filtered).
-
CCK-8 or MTT Reagent.
Workflow Diagram:
Figure 2: Step-by-step workflow for determining optimal glycine concentrations.
Step-by-Step Procedure:
-
Preparation: Prepare "Base Media" (Glycine-free DMEM + 10% Dialyzed FBS).
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Allow 24h for attachment in standard media.
-
Wash: Carefully aspirate media and wash twice with warm PBS to remove residual amino acids.
-
Treatment: Add 100 µL of Base Media containing the following
N-Glycine concentrations (n=6 replicates):-
0.0 mM (Negative Control - expect growth arrest)
-
0.4 mM (Physiological Reference)
-
2.0 mM (Target Labeling)
-
10.0 mM (Stress Test)
-
50.0 mM (Toxicity Positive Control)
-
-
Incubation: Incubate for 24 to 48 hours (standard labeling duration).
-
Readout: Add 10 µL CCK-8 reagent (or MTT). Incubate 2 hours. Measure absorbance at 450 nm.
-
Calculation:
Part 5: References
-
Barth, A., et al. (2004). "Glycine-induced neurotoxicity in organotypic hippocampal slice cultures." Experimental Brain Research. [Link]
-
Schneider, M., et al. (1996).[2] "The importance of ammonia in mammalian cell culture." Journal of Biotechnology. [Link]
-
Wang, W., et al. (2013). "Glycine metabolism in animals and humans: implications for nutrition and health."[3] Amino Acids. [Link]
-
NIH Assay Guidance Manual. (2013). "Cell Viability Assays." NCBI Bookshelf. [Link]
-
Heine, W., et al. (1996). "Evaluation of different 15N-tracer substances for calculation of whole body protein parameters in infants." Pediatric Research. [Link]
Reproducibility and Accuracy of Protein Synthesis Rates Measured with 15N-Glycine
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Role of 15N-Glycine in Modern Proteomics
Measuring Fractional Synthesis Rates (FSR) is critical for understanding protein turnover in metabolic diseases, muscle atrophy, and drug efficacy. While L-[ring-13C6]-phenylalanine and D2O (Deuterium Oxide) are often cited as gold standards for acute and chronic measurements respectively, 15N-glycine occupies a unique niche. It is a cost-effective, non-invasive tracer ideal for clinical field studies and whole-body nitrogen flux analysis.
However, its application requires a nuanced understanding of metabolic partitioning. Unlike essential amino acid tracers (e.g., Leucine, Phenylalanine) that trace a direct path to protein incorporation, Glycine is non-essential and participates in rapid transamination and multiple metabolic shunts. This guide dissects the reproducibility and accuracy of 15N-glycine methods, contrasting them with high-precision alternatives.
Mechanistic Basis: The 15N-Glycine Pathway
To understand the accuracy limitations of 15N-glycine, one must visualize its metabolic fate. Unlike Leucine, which is primarily either oxidized or synthesized into protein, Glycine donates its nitrogen to the global nitrogen pool, affecting the "precursor enrichment" assumption essential for FSR calculations.
Figure 1: Metabolic Fate of 15N-Glycine Tracer Caption: The 15N label from Glycine partitions between direct protein synthesis, the free amino acid pool, and excretory products (Urea/Ammonia). This bifurcation is the primary source of variability in "End-Product" methods.
Comparative Analysis: 15N-Glycine vs. Alternatives
The choice of tracer dictates the experimental resolution. Below is a direct comparison of 15N-Glycine against the two dominant alternatives: 13C-Leucine (Precursor Method) and D2O (Heavy Water) .
Table 1: Technical Comparison of Protein Synthesis Tracers
| Feature | 15N-Glycine (End-Product) | 15N-Glycine (Direct Inc.) | 13C-Leucine (IV Infusion) | D2O (Heavy Water) |
| Primary Use Case | Whole-body N flux, Field studies | Specific plasma proteins (Albumin) | Acute FSR (Muscle/Tissue) | Chronic FSR (Days/Weeks) |
| Invasiveness | Low (Oral + Urine) | Medium (Oral + Blood) | High (IV + Biopsy/Blood) | Low (Oral + Saliva/Blood) |
| Time Resolution | 24–48 Hours | 4–12 Hours | 2–6 Hours | Days to Weeks |
| Reproducibility | Moderate (CV ~13-15%) | Good (CV ~5-8%) | Excellent (CV <5%) | Good (CV ~5-10%) |
| Accuracy Limitation | Assumes single N-pool (often underestimates) | Precursor enrichment estimation | Requires steady state | Label equilibration time |
| Cost | Low | Low | High | Low |
Critical Analysis of Reproducibility
-
The "End-Product" Variance: The classic 15N-glycine method (Picou & Taylor-Roberts) relies on measuring urinary 15N-urea or 15N-ammonia. Studies indicate a coefficient of variation (CV) of ±13% .[1] This variance arises because Glycine preferentially partitions into urinary ammonia rather than urea, violating the assumption that the excreted nitrogen perfectly represents the metabolic pool used for protein synthesis.
-
Direct Incorporation Stability: When measuring the direct incorporation of 15N-glycine into a specific protein (e.g., ApoB-100 or Albumin) using LC-MS/MS, reproducibility improves significantly. However, it still lags behind 13C-Leucine because the "precursor enrichment" (the 15N enrichment of free glycine in the cell) is harder to clamp at a steady state than essential amino acids.
Accuracy vs. 13C-Leucine
In comparative studies (e.g., dialysis patients), 15N-glycine methods often fail to detect small, acute anabolic responses to nutrition that 13C-leucine infusions capture.
-
Why? 13C-Leucine traces the carbon backbone, which is not lost to the general nitrogen pool. 15N can be transaminated (swapped) to other amino acids, diluting the signal and creating a "leaky" precursor pool.
-
Verdict: Use 15N-glycine for basal rates and whole-body flux , not for detecting subtle acute changes in protein synthesis rates (e.g., post-prandial spikes).
Detailed Protocol: Measuring FSR with 15N-Glycine
To maximize accuracy, this guide recommends the Direct Incorporation Method coupled with LC-MS/MS or GC-C-IRMS , rather than the older urinary end-product method.
Experimental Workflow
Phase 1: Preparation & Dosing
-
Subject State: Overnight fast (10-12 hours) to establish a basal baseline.
-
Tracer Preparation: Dissolve [15N]-Glycine (99 atom% excess) in sterile water.
-
Dosage: Single oral bolus (e.g., 2-4 mg/kg body weight) OR Primed Continuous Infusion (if IV access is available) for higher accuracy.
-
-
Baseline Sampling: Collect baseline blood (plasma) and urine samples to determine natural abundance (background).
Phase 2: Tracer Administration & Sampling 4. Administration: Administer the oral bolus at T=0. 5. Blood Collection: Collect blood samples into EDTA tubes at frequent intervals (e.g., T= 30, 60, 90, 120, 180, 240, 300 min).
- Rationale: Frequent sampling is required to map the enrichment curve of the free amino acid pool (precursor) and the linear rise of the protein-bound amino acid (product).
Phase 3: Analytical Processing (LC-MS/MS) 6. Plasma Separation: Centrifuge at 3000g for 10 min at 4°C. 7. Protein Precipitation:
- Precipitate plasma proteins using 10% Trichloroacetic Acid (TCA).
- Supernatant: Contains free amino acids (Precursor Pool).
- Pellet: Contains bound proteins (Product Pool).
- Derivatization:
- Derivatize free Glycine (from supernatant) and hydrolyzed protein-bound Glycine (from pellet) using butyl stearate or similar reagent to make them volatile/detectable.
- Mass Spectrometry:
- Measure the Isotope Ratio (m+1/m+0) for Glycine.
Phase 4: Calculation (Precursor-Product Model) The Fractional Synthesis Rate (FSR) is calculated using the area-under-the-curve (AUC) of the precursor enrichment:
- : Enrichment of protein-bound glycine.
- : Enrichment of free plasma glycine (corrected for intracellular dilution, often by using a correction factor or surrogate like urinary hippurate).
Decision Logic: When to Use 15N-Glycine
Use the following decision tree to determine if 15N-glycine is the appropriate tracer for your study.
Figure 2: Tracer Selection Decision Tree Caption: Logic flow for selecting between 15N-Glycine, D2O, and 13C-Leucine based on study duration and invasiveness requirements.
References
-
Picou, D., & Taylor-Roberts, T. (1969). The measurement of total protein synthesis and catabolism and nitrogen turnover in infants in different nutritional states and receiving different amounts of dietary protein. Clinical Science, 36(2), 283–296. Link
-
Fern, E. B., Garlick, P. J., McNurlan, M. A., & Waterlow, J. C. (1985). The excretion of isotope in urea and ammonia for estimating protein turnover in man with [15N]glycine. Clinical Science, 68(3), 271–282. Link
-
Vandamme, M., et al. (2013). Whole-body protein turnover in peritoneal dialysis patients: a comparison of the [15N]glycine end product and the [13C]leucine precursor methods. Nephrology Dialysis Transplantation, 28(9), 2359–2367. Link
-
Wilkinson, D. J., et al. (2014). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology, 592(1), 47–59. Link
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link
Sources
Safety Operating Guide
Navigating the Disposal of GLYCINE (15N): A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its application in an experiment. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of GLYCINE (15N), a stable isotope-labeled amino acid crucial in a myriad of research applications, from metabolic studies to biomolecular NMR.[1][2]
At the heart of our disposal protocol is a foundational understanding of the compound . GLYCINE (15N) is glycine in which the nitrogen atom is the stable, non-radioactive isotope ¹⁵N. This isotopic labeling is key to its utility as a tracer but does not confer radioactivity.[3] Consequently, the disposal procedures for GLYCINE (15N) are governed by its chemical properties, which are identical to that of standard glycine, and not by regulations for radioactive waste.
The Chemical Profile of GLYCINE (15N)
| Property | Value | Source |
| Chemical Formula | C₂H₅¹⁵NO₂ | [4] |
| Molecular Weight | ~76.06 g/mol | [1][4] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water | |
| Hazard Classification | Generally considered non-hazardous under GHS | [5] |
Core Disposal Directive: A Risk-Based Approach
The prevailing consensus from safety data sheets (SDS) is that glycine is not classified as a hazardous substance.[5] However, it is a fundamental principle of laboratory safety to treat all chemicals with a degree of caution. The disposal of GLYCINE (15N) should therefore be approached with a risk-based assessment that considers its form (solid or aqueous), concentration, and the presence of any other hazardous materials.
It is crucial to emphasize that while GLYCINE (15N) itself is non-hazardous, it may be used in experiments with other hazardous materials. In such cases, the entire waste mixture must be treated as hazardous, and the disposal protocol for the most hazardous component must be followed.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of GLYCINE (15N).
Figure 1. Decision workflow for the disposal of GLYCINE (15N) waste.
Step-by-Step Disposal Protocols
Based on the non-hazardous nature of GLYCINE (15N), the following step-by-step protocols are recommended.
For Solid GLYCINE (15N) Waste:
-
Containment: Place the solid GLYCINE (15N) waste in a well-labeled, sealed container. A simple plastic bag or a screw-top container is sufficient.
-
Labeling: Clearly label the container as "Glycine (15N) Waste" or with its chemical name. While not strictly hazardous, clear labeling prevents accidental misuse or misidentification.
-
Disposal: Dispose of the sealed container in the general laboratory chemical waste stream designated for non-hazardous solids. Always adhere to your institution's specific guidelines for chemical waste disposal.[6]
For Aqueous Solutions of GLYCINE (15N):
While some guidelines for non-hazardous chemicals may permit drain disposal for small quantities, the most prudent and environmentally responsible approach is to avoid this practice.[7] This is particularly important for stable isotope-labeled compounds to prevent any potential interference with environmental or ecological studies that utilize isotopic analysis.
-
Collection: Collect aqueous solutions of GLYCINE (15N) in a designated, leak-proof container.
-
Labeling: Label the container clearly with its contents, including the concentration of GLYCINE (15N) and any other non-hazardous solutes.
-
Disposal: Dispose of the container through your institution's chemical waste management program. This typically involves collection by trained environmental health and safety personnel.
Citing Authoritative Sources
The protocols outlined in this guide are synthesized from a review of safety data sheets, regulatory guidelines, and best practices from leading scientific institutions. It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) office for guidance, as local regulations may vary.
Final Word: A Culture of Safety
The proper disposal of GLYCINE (15N) is a straightforward process when guided by an understanding of its chemical nature. By treating this non-hazardous but valuable research tool with respect throughout its lifecycle, we uphold a culture of safety, protect our environment, and ensure the integrity of our scientific endeavors.
References
-
Columbia University. Radioactive Waste Guidelines. Retrieved from Columbia Research website: [Link]
-
Durham Technical Community College. (2018, August 21). Safety Data Sheet: Glycine. Retrieved from Durham Technical Community College website: [Link]
-
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. Retrieved from Moravek, Inc. website: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 134627, Glycine-15N. Retrieved from PubChem website: [Link]
-
National Institutes of Health. The NIH Drain Discharge Guide. Retrieved from NIH website: [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from NIH website: [Link]
-
Scientific Electronic Library Online. (2006). 15N-labed glycine synthesis. Retrieved from SciELO website: [Link]
-
University of Pittsburgh. Specific Instruction for Isotope Research Waste. Retrieved from University of Pittsburgh Radiation Safety website: [Link]
-
University of Texas at Austin. Guide to Isotope Management In Laboratories. Retrieved from UT Austin Environmental Health and Safety website: [Link]
Sources
Operational Guide: Personal Protective Equipment & Handling Protocols for Glycine (15N)
[1]
Executive Summary & Core Directive
Stop treating Glycine (15N) like a standard reagent. While it shares the chemical safety profile of generic glycine, its operational risk profile is entirely different.[1]
In the handling of Glycine (15N), the primary "hazard" is not to the operator, but to the data integrity . A single microscopic flake of human skin (keratin) or a droplet of aerosolized saliva contains enough Nitrogen-14 (14N) to dilute the isotopic enrichment of your sample, potentially ruining weeks of NMR acquisition or Mass Spectrometry calibration.
This guide restructures your PPE and handling protocols to address this dual reality: Operator Safety (Standard) and Sample Integrity (Critical).
Risk Assessment: The "Dual-Hazard" Framework[1]
Before selecting PPE, you must understand the two distinct categories of risk involved.[2]
| Risk Category | Hazard Source | Consequence | Severity |
| Operator Safety | Fine crystalline dust | Eye irritation; Inhalation (nuisance dust).[1] | Low (Non-Hazardous/Non-Radioactive) |
| Data Integrity | Keratin (Skin/Hair) | Introduction of 14N background noise; Protein signal contamination in MS.[1] | Critical (Experimental Failure) |
| Data Integrity | Hydrolysis/Moisture | Breath condensation introduces H2O/HDO, complicating solvent suppression in NMR.[1] | High |
Critical Note: Glycine (15N) is a STABLE ISOTOPE .[1] It is NOT radioactive .[1] Do not use lead shielding, Geiger counters, or radioactive waste protocols. These are unnecessary and impede precise manipulation.
Personal Protective Equipment (PPE) Specifications
Standard lab coats are insufficient for high-sensitivity isotope work.[1] Use the following "Clean-Chemistry" PPE matrix.
A. Hand Protection: The "Zero-Protein" Rule[1]
-
Requirement: 100% Nitrile Gloves (Powder-Free).[1]
-
The Science: Latex is a natural rubber protein.[1] As latex degrades or experiences friction, it sheds proteins.[1] In 15N-sensitive Mass Spectrometry, latex peaks can obscure the Glycine signal.[1] Nitrile is synthetic and "protein-silent."[1]
-
Protocol: Double-glove during the weighing step. Strip the outer pair immediately after handling the powder container to prevent spreading static-charged dust.[1]
B. Respiratory & Facial Protection[1][4][5]
-
Requirement: N95 Respirator or Surgical Mask + Safety Glasses with Side Shields.[1]
-
The Science: The mask is not primarily to protect your lungs (glycine is non-toxic), but to protect the sample from you. Human breath contains enzymes (amylase) and aerosolized biological nitrogen.[1]
-
Protocol: Fit the mask bridge tightly to prevent fogging of safety glasses, which leads to poor visibility and spillage.
C. Body Protection[1][2][5][6][7]
-
Requirement: Tyvek® Wrist Sleeves (or cuffed lab coat).[1]
-
The Science: The gap between the glove and the lab coat cuff is the "Keratin Zone."[1] Skin flakes (rich in 14N) fall from wrists directly into weighing boats.[1]
-
Protocol: Tape the glove cuff over the lab coat sleeve if Tyvek sleeves are unavailable.[1]
Visualizing the Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the specific experimental stage.
Figure 1: PPE Selection Logic based on the physical state of the isotope.[1] Note the heightened requirements for dry powder handling due to static and contamination risks.
Operational Workflow: The "Clean-Weigh" Protocol
Handling dry Glycine (15N) powder is the point of highest failure due to static electricity.[1] Glycine crystals are dielectric; they hold charge and will "jump" away from spatulas, leading to financial loss ($/mg).[1]
Step 1: Environmental Control[1]
-
Location: Perform weighing in a Draft-Free Enclosure (e.g., a turned-off fume hood or a dedicated balance enclosure). High airflow blows 15N dust away.[1]
-
Static Neutralization: Use an ionizing fan or a polonium anti-static gun on the weighing boat and the spatula before opening the glycine vial.[1]
Step 2: The Transfer (No-Touch Technique)[1]
-
Don fresh nitrile gloves.[1]
-
Wipe the exterior of the Glycine (15N) stock bottle with a lint-free wipe dampened with 70% Ethanol (removes dust/debris).[1]
-
Open the vial.[1] Do not insert a spatula into the stock vial.
-
Tap-Transfer: Gently tap the stock vial to dispense powder into a secondary weighing boat. This prevents cross-contamination from the spatula.[1]
-
Recap the stock vial immediately.[1]
Step 3: Solubilization & Containment[1]
Disposal & Spill Management[1]
Because Glycine (15N) is stable (non-radioactive), disposal is simplified, but cost-recovery is impossible after a spill.
Spill Protocol
-
Dry Spill: Do not wipe with a wet cloth (this dissolves and spreads the isotope).[1] Use a dry, electrostatic dust cloth or high-tack tape to lift the powder.[1]
-
Surface Cleaning: After removing visible powder, clean the area with 10% Bleach followed by 70% Ethanol .[1] This degrades any residual amino acids, ensuring the next user's samples aren't contaminated with your 15N traces (which would look like a ghost signal in their experiment).
Waste Disposal[1]
Workflow Visualization: Contamination Control
Figure 2: Step-by-step workflow emphasizing static control and spill management to preserve isotopic purity.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment - 1910.132.[1] United States Department of Labor.[1] Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2012).[1] Minimizing Contamination in Mass Spectrometry and Proteomic Experiments. NIH Office of Research Services.[1] Retrieved October 26, 2023, from [Link] (General guidance on keratin contamination).[1]
-
PubChem. (n.d.).[1] Glycine - Safety and Hazards. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
